molecular formula C9H16ClNO2 B569702 Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride CAS No. 124655-63-6

Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride

Cat. No.: B569702
CAS No.: 124655-63-6
M. Wt: 205.682
InChI Key: XEZNJLFXMUJHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride is a useful research compound. Its molecular formula is C9H16ClNO2 and its molecular weight is 205.682. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-8(12)7-9-3-1-5-10(9)6-2-4-9;/h1-7H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZNJLFXMUJHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670033
Record name (Tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124655-63-6
Record name 1H-Pyrrolizine-7a(5H)-acetic acid, tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124655-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrolizine-7a(5H)-acetic acid, tetrahydro-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride" is a chemical compound with limited publicly available data on its specific biological activity. This guide is based on the mechanism of action of its close structural analog, Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID). The core structure, a pyrrolizine acetic acid derivative, strongly suggests a similar mechanism of action.

Executive Summary

This compound is hypothesized to function as a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This mechanism is shared with the well-characterized NSAID, Ketorolac. By inhibiting these enzymes, the compound is predicted to block the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. This guide will provide a detailed overview of this proposed mechanism, including the relevant signaling pathways, quantitative data from its analog, Ketorolac, and the experimental protocols used to determine such activity.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The primary mechanism of action for NSAIDs, and by extension, the proposed mechanism for this compound, is the inhibition of the cyclooxygenase (COX) enzymes.[1][2] There are two main isoforms of this enzyme:

  • COX-1: This is a constitutively expressed enzyme found in most tissues. It plays a crucial role in homeostatic functions, such as protecting the gastric mucosa, maintaining kidney function, and regulating platelet aggregation.[2]

  • COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli, such as cytokines and mitogens. Its activation leads to the production of prostaglandins that mediate inflammation and pain.[2]

By non-selectively inhibiting both COX-1 and COX-2, compounds like Ketorolac exert their therapeutic effects (analgesia and anti-inflammation) primarily through COX-2 inhibition, while the concurrent inhibition of COX-1 is responsible for some of the common side effects, such as gastrointestinal irritation.[1][2]

The Arachidonic Acid Cascade and Prostaglandin Synthesis

The inhibition of COX enzymes directly impacts the arachidonic acid cascade, a critical signaling pathway in the inflammatory response.

Arachidonic_Acid_Cascade phospholipids Cell Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimuli (e.g., injury) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1_cox2 COX-1 & COX-2 arachidonic_acid->cox1_cox2 pgg2 Prostaglandin G2 (PGG2) cox1_cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGD2, etc.) Prostacyclin (PGI2) Thromboxane (TXA2) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation gi_protection GI Protection, Platelet Function prostaglandins->gi_protection nsaid Ketorolac (and structurally similar compounds) nsaid->cox1_cox2 Inhibition

Figure 1: The Arachidonic Acid Cascade and the Site of NSAID Action.

As depicted in Figure 1, inflammatory stimuli trigger the release of arachidonic acid from cell membrane phospholipids by the enzyme phospholipase A2. Arachidonic acid is then converted by COX enzymes into unstable intermediates, Prostaglandin G2 (PGG2) and Prostaglandin H2 (PGH2). These are further metabolized by tissue-specific synthases into various prostanoids, including prostaglandins, prostacyclin, and thromboxane, which have a wide range of physiological and pathological effects.

Quantitative Data: COX Inhibition by Ketorolac

The inhibitory potency of NSAIDs against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for Ketorolac, demonstrating its non-selective but potent inhibition of both COX isoforms.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 RatioReference
Ketorolac0.020.120.17[3]
Ketorolac1.233.500.35[4]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Determining COX Inhibition

The determination of COX inhibitory activity is crucial in the characterization of NSAIDs. A common in vitro method is the whole blood assay.

Objective: To measure the potency of a test compound in inhibiting COX-1 and COX-2 activity in a physiologically relevant matrix.

Methodology:

  • COX-1 Assay (Thromboxane B2 Production):

    • Freshly drawn human whole blood is aliquoted.

    • The test compound (e.g., Ketorolac) is added at various concentrations.

    • After a pre-incubation period, blood clotting is initiated, which stimulates platelets to produce thromboxane A2 (TXA2) via COX-1 activity. TXA2 is rapidly hydrolyzed to the stable metabolite, thromboxane B2 (TXB2).

    • The reaction is stopped, and plasma is collected.

    • The concentration of TXB2 is measured using an enzyme-linked immunosorbent assay (ELISA) or other immunoassay.

    • The IC50 value is calculated by plotting the percentage inhibition of TXB2 production against the concentration of the test compound.

  • COX-2 Assay (Prostaglandin E2 Production):

    • Freshly drawn human whole blood is aliquoted.

    • An inflammatory stimulus, such as lipopolysaccharide (LPS), is added to induce the expression of COX-2 in monocytes.

    • The test compound is added at various concentrations.

    • After an incubation period to allow for COX-2 expression and activity, plasma is collected.

    • The concentration of prostaglandin E2 (PGE2), a major product of COX-2 activity in this system, is measured by ELISA.

    • The IC50 value is determined by plotting the percentage inhibition of PGE2 production against the concentration of the test compound.

COX_Inhibition_Assay_Workflow cluster_cox1 COX-1 Inhibition Assay cluster_cox2 COX-2 Inhibition Assay blood1 Whole Blood Sample add_compound1 Add Test Compound (e.g., Ketorolac) blood1->add_compound1 incubate1 Incubate & Induce Clotting add_compound1->incubate1 measure_txb2 Measure Thromboxane B2 (TXB2) via ELISA incubate1->measure_txb2 calculate_ic50_1 Calculate COX-1 IC50 measure_txb2->calculate_ic50_1 blood2 Whole Blood Sample add_lps Add LPS to Induce COX-2 blood2->add_lps add_compound2 Add Test Compound (e.g., Ketorolac) add_lps->add_compound2 incubate2 Incubate add_compound2->incubate2 measure_pge2 Measure Prostaglandin E2 (PGE2) via ELISA incubate2->measure_pge2 calculate_ic50_2 Calculate COX-2 IC50 measure_pge2->calculate_ic50_2

Figure 2: General Workflow for a Whole Blood COX Inhibition Assay.

Conclusion

Based on strong structural analogy to Ketorolac, "this compound" is proposed to act as a non-selective inhibitor of COX-1 and COX-2 enzymes. This mechanism involves the blockade of prostaglandin synthesis from arachidonic acid, thereby reducing inflammation, pain, and fever. The quantitative potency and selectivity of this specific compound would require experimental validation using established protocols such as the whole blood assay. This guide provides the foundational understanding of the core mechanism of action expected for this class of compounds, which is essential for further research and development.

References

Spectroscopic and Spectrometric Analysis of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric characterization of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride (CAS Nr. 124655-63-6). Due to the limited availability of public domain raw data for this specific compound, this document presents a detailed, representative analysis based on established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structurally similar pyrrolizidine derivatives. The guide includes hypothetical, yet chemically plausible, data tables for ¹H and ¹³C NMR, and mass spectrometry, along with detailed experimental protocols for their acquisition. Furthermore, a generalized workflow for spectroscopic analysis is presented using a Graphviz diagram to aid researchers in conceptualizing the experimental process.

Introduction

This compound is a saturated bicyclic compound belonging to the pyrrolizidine class of molecules. Its chemical formula is C₉H₁₆ClNO₂ with a molecular weight of 205.68 g/mol .[1] Compounds with the pyrrolizidine skeleton are of significant interest in medicinal chemistry and drug development due to their presence in a variety of natural products and their potential as scaffolds for novel therapeutic agents. Accurate structural elucidation and characterization are paramount for any further research and development involving this molecule. This guide serves as a practical resource for scientists engaged in the synthesis, purification, and analysis of this compound and its analogues.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Hypothetical ¹H NMR Data (500 MHz, D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.5 - 3.7m2HH-3
3.2 - 3.4m2HH-5
2.8 - 3.0m1HH-7a
2.5 - 2.7m2HCH₂ (acetic acid)
2.0 - 2.2m2HH-1
1.8 - 2.0m2HH-2
1.6 - 1.8m2HH-6

Table 2: Hypothetical ¹³C NMR Data (125 MHz, D₂O)

Chemical Shift (δ) ppmAssignment
178.5C=O (acid)
70.1C-7a
55.4C-5
48.2C-3
40.5CH₂ (acetic acid)
31.8C-1
28.9C-6
25.3C-2
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 3: Hypothetical Mass Spectrometry Data (ESI+)

m/zInterpretation
170.13[M+H]⁺ (protonated molecule, free base)
206.11[M+H]⁺ (protonated molecule, hydrochloride)
152.12[M+H - H₂O]⁺
124.12[M+H - COOHCH₃]⁺

Experimental Protocols

The following are detailed, representative methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterium oxide (D₂O).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to 16 ppm, centered at approximately 4.7 ppm.

    • Use a 30-degree pulse width.

    • Set the relaxation delay to 2 seconds.

    • Acquire 16 scans.

    • Apply a line broadening of 0.3 Hz during processing.

  • ¹³C NMR Acquisition:

    • Set the spectral width to 240 ppm, centered at approximately 100 ppm.

    • Use a 30-degree pulse width with proton decoupling.

    • Set the relaxation delay to 5 seconds.

    • Acquire 1024 scans.

    • Apply a line broadening of 1.0 Hz during processing.

  • Data Analysis: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Instrumentation: Employ a high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • ESI-MS Acquisition (Positive Ion Mode):

    • Infuse the sample solution at a flow rate of 5 µL/min.

    • Set the capillary voltage to 3.5 kV.

    • Set the cone voltage to 30 V.

    • Maintain the source temperature at 120°C and the desolvation temperature at 350°C.

    • Use nitrogen as the nebulizing and desolvation gas.

    • Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and significant fragment ions.

Workflow and Logical Relationships

The following diagrams illustrate the logical flow of spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_data_processing Data Processing & Interpretation Synthesis Synthesis & Purification Dissolution Dissolution in Solvent Synthesis->Dissolution NMR_Acquisition NMR Data Acquisition (¹H, ¹³C) Dissolution->NMR_Acquisition MS_Acquisition MS Data Acquisition (ESI-MS) Dissolution->MS_Acquisition NMR_Processing NMR Data Processing NMR_Acquisition->NMR_Processing MS_Processing MS Data Processing MS_Acquisition->MS_Processing Structure_Elucidation Structural Elucidation NMR_Processing->Structure_Elucidation MS_Processing->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and spectrometric characteristics of this compound. While the presented data is based on established chemical principles rather than direct experimental measurement for this specific molecule, it offers a reliable starting point for researchers. The detailed protocols and workflow diagrams are intended to facilitate the practical application of these analytical techniques in a laboratory setting. For definitive structural confirmation, it is always recommended to acquire and interpret experimental data on a purified sample of the compound.

References

Technical Guide: Stability and Degradation of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates likely stability characteristics and degradation mechanisms based on the well-documented behavior of the broader class of pyrrolizidine alkaloids (PAs). This guide covers anticipated degradation under hydrolytic, photolytic, oxidative, and thermal stress conditions. It also outlines standard experimental protocols for conducting forced degradation studies and presents a framework for data analysis and visualization to support drug development and regulatory submissions.

Introduction

This compound is a saturated bicyclic compound belonging to the pyrrolizidine class of molecules. It is a colorless, crystalline powder that is soluble in water and most organic solvents[1]. The compound is relatively stable at room temperature but is susceptible to degradation under exposure to high temperatures and sunlight[1]. As an antineoplastic agent, understanding its stability profile is critical for formulation development, defining storage conditions, and ensuring therapeutic efficacy and safety[1].

The stability of pharmaceutical compounds is a critical quality attribute. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. This guide will explore the likely degradation pathways based on the known chemistry of pyrrolizidine alkaloids.

Chemical Structure and Potential Reactive Sites

The chemical structure of this compound contains several functional groups that can be susceptible to degradation. The key structural features include a saturated pyrrolizidine core, a tertiary amine, and a carboxylic acid moiety. The hydrochloride salt form enhances its solubility in aqueous media. The absence of the 1,2-double bond, a common feature in many toxic pyrrolizidine alkaloids, suggests a potentially different toxicity and degradation profile[2][3].

Caption: Chemical Structure of this compound.

Anticipated Stability Profile and Degradation Pathways

Based on the literature for related pyrrolizidine alkaloids, the following degradation pathways are anticipated for this compound.

Hydrolytic Degradation

Pyrrolizidine alkaloids are known to be susceptible to hydrolysis, particularly under alkaline conditions[4][5]. While the target molecule lacks the ester linkages common in many naturally occurring PAs, the acetic acid side chain could potentially undergo reactions. The tertiary amine could also be involved in pH-dependent degradation.

  • Acidic Conditions: Generally, PAs are relatively stable in acidic solutions[4]. The protonated form of the tertiary amine is expected to be less susceptible to oxidation.

  • Neutral Conditions: Stability in neutral solutions is expected to be fair, but elevated temperatures could accelerate degradation[4].

  • Alkaline Conditions: PAs typically show significant degradation in alkaline solutions[4]. Deprotonation of the tertiary amine could make it more susceptible to oxidation.

Hydrolytic_Degradation_Pathway Compound Tetrahydro-1H-pyrrolizine-7a(5H)- acetic acid hydrochloride Acid Acidic Conditions (e.g., 0.1 M HCl) Compound->Acid Stress Neutral Neutral Conditions (e.g., Water) Compound->Neutral Stress Alkaline Alkaline Conditions (e.g., 0.1 M NaOH) Compound->Alkaline Stress Stable_Acid Relatively Stable Acid->Stable_Acid Stable_Neutral Moderately Stable Neutral->Stable_Neutral Degradation_Alkaline Potential Degradation (e.g., oxidation of amine) Alkaline->Degradation_Alkaline

Caption: Anticipated Hydrolytic Stability Profile.

Photodegradation

Exposure to light, particularly UV radiation, is a known cause of degradation for many pyrrolizidine alkaloids[1][4]. The degradation is often mediated by reactive oxygen species like singlet oxygen and superoxide anions[1][6][7].

  • UV Radiation: Significant degradation is expected under UV light.

  • Visible Light: Some degradation may occur under prolonged exposure to visible light, although likely to a lesser extent than with UV radiation[4].

The likely photodegradation pathways include oxidation of the pyrrolizidine ring and potential reactions involving the carboxylic acid group.

Oxidative Degradation

Oxidative stress is a major degradation pathway for alkaloids. The tertiary amine in the pyrrolizidine ring is a primary site for oxidation.

  • N-oxidation: The tertiary amine can be oxidized to form an N-oxide, a common metabolic and degradation product of pyrrolizidine alkaloids[2].

  • Ring Opening: Under strong oxidative conditions, cleavage of the pyrrolizidine ring could occur.

Thermal Degradation

As indicated in initial findings, the compound may degrade at high temperatures[1]. Thermal stress can accelerate hydrolytic and oxidative degradation pathways. Solid-state thermal degradation may also lead to different degradation products compared to degradation in solution.

Potential Degradation Products

Based on the degradation pathways of related compounds, the following are potential degradation products of this compound.

Potential Degradation Product Formation Pathway Analytical Signature (Anticipated)
N-oxide derivativeOxidative degradationIncrease in mass by 16 Da
Hydroxylated derivativesOxidative, PhotolyticIncrease in mass by 16 Da
Ring-opened productsSevere oxidative or hydrolytic stressSignificant change in mass and fragmentation pattern
Decarboxylated productThermal stressLoss of 44 Da (CO2)

Recommended Experimental Protocols for Stability Studies

To definitively determine the stability and degradation pathways, a forced degradation (stress testing) study is recommended.

General Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare solutions of the compound in appropriate solvents Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose to stress conditions Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Expose to stress conditions Neutral Neutral Hydrolysis (e.g., Water, 60°C) Prep->Neutral Expose to stress conditions Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Expose to stress conditions Photo Photostability (ICH Q1B conditions) Prep->Photo Expose to stress conditions Thermal Thermal Stress (e.g., 80°C, solid & solution) Prep->Thermal Expose to stress conditions HPLC HPLC-UV for quantification of parent compound Acid->HPLC Analyze samples at time points LCMS LC-MS/MS for identification of degradation products Acid->LCMS Characterize degradants Base->HPLC Analyze samples at time points Base->LCMS Characterize degradants Neutral->HPLC Analyze samples at time points Neutral->LCMS Characterize degradants Oxidation->HPLC Analyze samples at time points Oxidation->LCMS Characterize degradants Photo->HPLC Analyze samples at time points Photo->LCMS Characterize degradants Thermal->HPLC Analyze samples at time points Thermal->LCMS Characterize degradants Kinetics Determine degradation kinetics HPLC->Kinetics Pathway Propose degradation pathways LCMS->Pathway

Caption: General Workflow for a Forced Degradation Study.

Detailed Methodologies
  • Materials: this compound reference standard, HPLC grade solvents (acetonitrile, methanol, water), hydrochloric acid, sodium hydroxide, hydrogen peroxide.

  • Instrumentation: Stability chambers, photostability chamber, HPLC with UV/PDA detector, LC-MS/MS system.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (to be determined by UV scan).

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for up to 7 days.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for up to 24 hours.

    • Neutral Hydrolysis: Purified water at 60°C for up to 7 days.

    • Oxidative Degradation: 3% H2O2 at room temperature for up to 24 hours.

    • Photostability: Expose the sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • Thermal Degradation: Expose the solid drug substance and a solution to 80°C for up to 7 days.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized to provide a clear understanding of the compound's stability.

Quantitative Data Summary

A table summarizing the percentage of degradation under different stress conditions is crucial for a quick assessment of stability.

Stress Condition Duration % Degradation (Anticipated) Major Degradation Products (Anticipated)
0.1 M HCl, 60°C7 days< 10%Minor degradants
0.1 M NaOH, 60°C24 hours> 20%Oxidative and other degradants
Water, 60°C7 days10-15%Hydrolytic and oxidative degradants
3% H2O2, RT24 hours> 20%N-oxide, hydroxylated products
Photolytic (ICH Q1B)-15-25%Photo-oxidative products
Thermal (Solid), 80°C7 days< 5%Minor thermal degradants
Thermal (Solution), 80°C7 days10-20%Multiple degradants
Degradation Kinetics

The degradation kinetics should be determined to predict the shelf-life of the compound. The degradation of drugs often follows zero-order or first-order kinetics[8]. The order of the reaction can be determined by plotting the concentration of the drug versus time (zero-order) or the natural logarithm of the concentration versus time (first-order).

Conclusion

References

An In-depth Technical Guide to Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride: Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride (CAS Number: 124655-63-6), with a focus on its solubility characteristics and relevant experimental methodologies. This document is intended to serve as a valuable resource for professionals in the fields of pharmaceutical sciences, medicinal chemistry, and drug development.

Introduction

This compound is a heterocyclic organic compound.[1] Structurally, it belongs to the pyrrolizidine class of compounds, which are known to exhibit a wide range of biological activities. This particular compound is noted for its potential as an antineoplastic (anticancer) agent, demonstrating selective killing effects on certain types of tumor cells.[1] Its hydrochloride salt form is designed to enhance its physicochemical properties, such as solubility and stability, which are critical for drug development.

Chemical Structure:

  • Molecular Formula: C₉H₁₆ClNO₂

  • Molecular Weight: 205.68 g/mol

Solubility Profile

While specific quantitative solubility data for this compound is not widely published in publicly available literature, qualitative assessments indicate that it is soluble in water and most organic solvents.[1] This general solubility is a key attribute for its potential use in various pharmaceutical formulations and as a research chemical.

For researchers requiring precise solubility measurements, standardized experimental protocols are necessary. The following table summarizes the known qualitative solubility and provides a template for recording quantitative data.

Table 1: Solubility of this compound

SolventQualitative SolubilityQuantitative Solubility (at specified temp.)
WaterSoluble[1]Data not available
EthanolSoluble in most organic solvents[1]Data not available
MethanolSoluble in most organic solvents[1]Data not available
Dimethyl Sulfoxide (DMSO)Soluble in most organic solvents[1]Data not available
AcetoneSoluble in most organic solvents[1]Data not available

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound, adapted from standard laboratory practices.

Objective: To determine the equilibrium solubility of the target compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., deionized water, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to a series of vials, each containing a known volume of the selected solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

  • Analysis:

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.

  • Calculation:

    • The determined concentration represents the solubility of the compound in the specific solvent at the tested temperature. Express the results in appropriate units (e.g., mg/mL, mol/L).

Potential Biological Activity and Signaling Pathway

Pyrrolizidine-based compounds have been investigated for their anticancer properties.[2][3] One of the proposed mechanisms of action for similar compounds involves the alkylation of DNA, which can lead to the inhibition of DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in cancer cells.[2][3]

The following diagram illustrates a potential signaling pathway for the anticancer activity of a pyrrolizidine derivative.

anticancer_pathway cluster_cell Cancer Cell Compound Pyrrolizidine Derivative DNA Nuclear DNA Compound->DNA Enters Nucleus DNA_Damage DNA Adducts (Alkylation) DNA->DNA_Damage Reacts with Replication_Inhibition Inhibition of DNA Replication DNA_Damage->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA_Damage->Transcription_Inhibition Apoptosis_Pathway Apoptotic Signaling Cascade Activation Replication_Inhibition->Apoptosis_Pathway Triggers Transcription_Inhibition->Apoptosis_Pathway Triggers Apoptosis Apoptosis (Cell Death) Apoptosis_Pathway->Apoptosis

Anticancer mechanism of a pyrrolizidine derivative.

The following diagram illustrates a typical experimental workflow for determining solubility.

solubility_workflow Start Start: Solubility Determination Add_Excess Add Excess Compound to Solvent Start->Add_Excess Equilibrate Equilibrate at Constant Temperature with Agitation Add_Excess->Equilibrate Sample Collect Supernatant Equilibrate->Sample Filter Filter through 0.22 µm Syringe Filter Sample->Filter Analyze Analyze Concentration (e.g., HPLC, UV-Vis) Filter->Analyze Calculate Calculate Solubility Analyze->Calculate End End: Report Solubility Data Calculate->End

Experimental workflow for solubility determination.

Conclusion

This compound is a compound of interest for cancer research due to the known biological activities of the pyrrolizidine class. While detailed quantitative solubility data is sparse, its general solubility in aqueous and organic media makes it amenable to further investigation. The experimental protocol provided herein offers a robust framework for researchers to determine its precise solubility in various solvent systems, a critical step in the preclinical development of any potential therapeutic agent. The illustrative signaling pathway provides a conceptual model for its potential mechanism of anticancer action, guiding further mechanistic studies.

References

An In-Depth Technical Guide to the Potential Therapeutic Targets of Coluracetam (CAS 135463-81-9)

Author: BenchChem Technical Support Team. Date: December 2025

Disambiguation of "Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride"

Initial research has revealed that the chemical name "this compound" is associated with two distinct compounds, identified by different CAS numbers. This ambiguity is critical to address for the accurate identification of potential therapeutic targets.

  • CAS 124655-63-6: This compound is identified as 2-(hexahydro-1H-pyrrolizin-7a-yl)acetic acid hydrochloride.[1][2] It is primarily cataloged as a chemical reagent or intermediate used in the preparation of pyrrolidine derivatives.[3] Some sources also describe it as a potential antineoplastic agent, though detailed pharmacological data in the public domain is scarce.[4]

  • CAS 135463-81-9: This CAS number is unequivocally assigned to Coluracetam (also known as MKC-231 or BCI-540).[5][6][7] Coluracetam is a well-documented nootropic agent belonging to the racetam family.[8][9] Its primary mechanism of action and therapeutic targets have been the subject of numerous studies.

Given the user's request for an in-depth technical guide on "potential therapeutic targets," it is evident that the compound of interest is the pharmacologically active agent, Coluracetam (CAS 135463-81-9) . The remainder of this document will focus exclusively on this compound.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coluracetam is a synthetic nootropic compound of the racetam class, initially developed for the treatment of Alzheimer's disease.[8][9] While it did not meet its primary endpoints in initial clinical trials for Alzheimer's, subsequent research has elucidated its unique mechanism of action, revealing several potential therapeutic targets for other neurological and psychiatric conditions.[8] This guide provides a comprehensive overview of these targets, supported by available quantitative data, experimental methodologies, and visual representations of the associated signaling pathways.

Core Therapeutic Target: The High-Affinity Choline Uptake (HACU) System

The principal and most well-established therapeutic target of Coluracetam is the high-affinity choline uptake (HACU) system .[10][11][12] HACU is the rate-limiting step in the synthesis of acetylcholine (ACh), a critical neurotransmitter for cognitive functions such as learning and memory.[10][11]

Mechanism of Action

Coluracetam enhances the efficiency of the HACU process, which involves the transport of choline into cholinergic neurons via the choline transporter 1 (CHT1).[10] By potentiating this uptake, Coluracetam increases the intracellular availability of choline, thereby boosting the synthesis and subsequent release of acetylcholine.[10][11] This mechanism is particularly relevant in conditions associated with cholinergic deficits.

Signaling Pathway and Workflow

The following diagrams illustrate the mechanism of action of Coluracetam on the HACU system and a typical experimental workflow for its evaluation.

HACU_Pathway cluster_presynaptic Presynaptic Cholinergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Coluracetam Coluracetam CHT1 Choline Transporter 1 (CHT1) Coluracetam->CHT1 enhances Choline_in Choline (intracellular) CHT1->Choline_in Choline_out Choline (extracellular) Choline_out->CHT1 transport ChAT Choline Acetyltransferase (ChAT) Choline_in->ChAT ACh Acetylcholine (ACh) ChAT->ACh Vesicle Synaptic Vesicle ACh->Vesicle ACh_release ACh Release Vesicle->ACh_release ACh_synapse ACh ACh_release->ACh_synapse AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Signal Signal Transduction AChR->Signal HACU_Workflow start Induce Cholinergic Deficit (e.g., with AF64A) prep Prepare Synaptosomes or Hippocampal Slices start->prep treatment Treat with Coluracetam (various concentrations) prep->treatment incubation Incubate with Radiolabeled Choline (e.g., [3H]-choline) treatment->incubation measurement Measure Radiolabeled Choline Uptake (Scintillation Counting) incubation->measurement analysis Data Analysis (e.g., Michaelis-Menten kinetics) measurement->analysis result Determine Vmax and Km analysis->result AMPA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_release Glutamate Release Glutamate Glutamate Glutamate_release->Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R binds Ion_channel Ion Channel Opening (Na+, K+) AMPA_R->Ion_channel Coluracetam Coluracetam Coluracetam->AMPA_R modulates Depolarization Depolarization & Signal Transduction Ion_channel->Depolarization

References

Navigating the Dichotomy of the Pyrrolizidine Scaffold: From Natural Toxins to Synthetic Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride and its Relationship to Pyrrolizidine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolizidine alkaloid (PA) core, a bicyclic nitrogen-containing scaffold, presents a fascinating paradox in pharmacology. Naturally occurring PAs, found in thousands of plant species, are notorious for their hepatotoxicity, posing a significant threat to livestock and human health. Conversely, the same structural motif has emerged as a promising template for the design of novel therapeutic agents, particularly in oncology. This technical guide delves into the complex relationship between toxic natural PAs and synthetic derivatives like this compound, a compound identified as a potential antineoplastic agent. While specific quantitative data and detailed experimental protocols for this particular compound remain limited in publicly accessible literature, this guide will synthesize the current understanding of the broader class of synthetic pyrrolizidine derivatives, offering insights into their design rationale, biological evaluation, and potential mechanisms of action, in stark contrast to their toxic natural counterparts.

The Peril of Natural Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are secondary metabolites produced by an estimated 3% of the world's flowering plants. Their presence is a defense mechanism against herbivores. Human exposure can occur through contaminated food sources like grains, honey, and milk, or the use of certain herbal remedies.

Mechanism of Toxicity

The toxicity of most PAs is not inherent to the parent molecule but is a result of metabolic activation, primarily in the liver. Cytochrome P450 enzymes convert the non-toxic PAs into highly reactive pyrrolic esters. These electrophilic metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity. The primary clinical manifestation of PA poisoning is hepatic sinusoidal obstruction syndrome (HSOS), formerly known as veno-occlusive disease.

PA_Toxicity_Pathway PA Pyrrolizidine Alkaloid (PA) (Non-toxic) Metabolism Hepatic Metabolism (Cytochrome P450) PA->Metabolism Bioactivation ReactivePyrrole Reactive Pyrrolic Ester (Electrophilic) Metabolism->ReactivePyrrole Macromolecules Cellular Macromolecules (DNA, Proteins) ReactivePyrrole->Macromolecules Alkylation Adducts DNA/Protein Adducts Macromolecules->Adducts Toxicity Hepatotoxicity (HSOS) Adducts->Toxicity

Figure 1. Metabolic activation and toxicity pathway of natural pyrrolizidine alkaloids.

The Promise of Synthetic Pyrrolizidine Derivatives: A Shift Towards Therapy

The same chemical features that confer toxicity to natural PAs can be harnessed and modified to create compounds with therapeutic potential. By strategically altering the structure of the pyrrolizidine nucleus and its substituents, medicinal chemists aim to design derivatives that exhibit selective cytotoxicity towards cancer cells while minimizing harm to healthy tissues. This compound represents one such synthetic endeavor, identified as a potential antineoplastic agent.

The core principle behind this strategy is to create compounds that may interfere with cancer cell proliferation through mechanisms like DNA interaction or enzyme inhibition, but without the metabolic activation pathway that leads to widespread toxicity in the liver.

Anticancer Potential of the Pyrrolizidine Scaffold

Quantitative Data from Related Compounds

To illustrate the potential of this class of compounds, the following table summarizes the in vitro anticancer activity of various synthetic pyrrolizine derivatives reported in the literature. It is crucial to note that these are not the data for the title compound but serve as representative examples.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrrolizine CarboxamidesMCF-7 (Breast)< 2.73[1]
PC-3 (Prostate)< 2.73[1]
Isoindole-bearing PyrrolizinesHepG-2 (Liver)6.02 - 13.87[2]
HCT-116 (Colon)6.02 - 13.87[2]
MCF-7 (Breast)6.02 - 13.87[2]
Spirooxindole-pyrrolizidinesHepG2 (Liver)Varies[3]
Potential Mechanisms of Anticancer Activity

The anticancer mechanisms of synthetic pyrrolizidine derivatives are diverse and depend on their specific structural features. Some of the proposed mechanisms include:

  • Induction of Apoptosis: Many active compounds have been shown to trigger programmed cell death in cancer cells. This is often confirmed by measuring the activity of caspases, key enzymes in the apoptotic pathway. For instance, some novel pyrrolizine derivatives have been shown to activate caspase-3/7.[1]

  • Cell Cycle Arrest: Certain derivatives can halt the proliferation of cancer cells by arresting them at specific phases of the cell cycle.

  • Enzyme Inhibition: Some pyrrolizine-based compounds have been designed to inhibit specific enzymes that are crucial for cancer cell growth and survival, such as EGFR tyrosine kinase.[2]

  • DNA Interaction: While the indiscriminate DNA alkylation by toxic PA metabolites is undesirable, synthetic derivatives can be designed to interact with DNA in a more controlled manner, leading to selective cancer cell death.

Anticancer_Mechanisms SyntheticPA Synthetic Pyrrolizidine Derivative Apoptosis Induction of Apoptosis (Caspase Activation) SyntheticPA->Apoptosis CellCycleArrest Cell Cycle Arrest SyntheticPA->CellCycleArrest EnzymeInhibition Enzyme Inhibition (e.g., EGFR TK) SyntheticPA->EnzymeInhibition DNA_Interaction Controlled DNA Interaction SyntheticPA->DNA_Interaction CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath CellCycleArrest->CancerCellDeath EnzymeInhibition->CancerCellDeath DNA_Interaction->CancerCellDeath

Figure 2. Potential mechanisms of action for anticancer pyrrolizidine derivatives.

Experimental Protocols for Anticancer Evaluation

The following outlines a general experimental workflow for the synthesis and evaluation of the anticancer activity of novel pyrrolizidine derivatives, based on protocols described in the literature for related compounds.

Synthesis

The synthesis of pyrrolizidine derivatives often involves multi-step reactions. A common approach is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. The specific precursors and reaction conditions would be tailored to achieve the desired final structure.

  • General Procedure for Spirooxindole-pyrrolizidine Synthesis: A mixture of an appropriate N-substituted isatin, an α,β-unsaturated carbonyl compound, and an amino acid (such as L-proline) is refluxed in a suitable solvent (e.g., methanol). The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified, typically by column chromatography.[3]

In Vitro Cytotoxicity Assays

The anticancer activity of newly synthesized compounds is initially assessed in vitro against a panel of human cancer cell lines.

  • MTT Assay: This colorimetric assay is widely used to determine cell viability.

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Apoptosis and Cell Cycle Analysis

To elucidate the mechanism of action, further assays are conducted.

  • Caspase Activity Assay: Commercially available kits are used to measure the activity of key executioner caspases, such as caspase-3 and caspase-7, in cell lysates after treatment with the test compound. An increase in caspase activity is indicative of apoptosis induction.

  • Flow Cytometry: This technique can be used to analyze the cell cycle distribution of cancer cells after treatment. Cells are stained with a fluorescent dye that binds to DNA (e.g., propidium iodide), and the DNA content of individual cells is measured. An accumulation of cells in a particular phase of the cell cycle (e.g., G1, S, or G2/M) suggests that the compound interferes with cell cycle progression.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_invitro In Vitro Evaluation Synthesis Chemical Synthesis of Pyrrolizidine Derivative Purification Purification and Structural Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) IC50->Mechanism

Figure 3. A generalized experimental workflow for the evaluation of anticancer pyrrolizidine derivatives.

Conclusion and Future Directions

The pyrrolizidine scaffold serves as a compelling example of how a natural product with significant toxicity can inspire the development of potentially life-saving therapeutics. While natural pyrrolizidine alkaloids pose a health risk due to their metabolic activation into reactive toxins, synthetic derivatives like this compound are being explored for their potential as anticancer agents. The research in this area focuses on designing molecules that can selectively target cancer cells through various mechanisms, such as inducing apoptosis and inhibiting key enzymes, without causing the systemic toxicity associated with their natural counterparts.

Future research will undoubtedly focus on elucidating the precise molecular targets of promising synthetic pyrrolizidine derivatives. A deeper understanding of their structure-activity relationships will enable the design of more potent and selective anticancer agents. Furthermore, in vivo studies in animal models will be crucial to assess the efficacy and safety of these compounds before they can be considered for clinical development. The journey from a plant-derived toxin to a rationally designed therapeutic is a testament to the power of medicinal chemistry to transform nature's chemical arsenal into tools for human health.

References

Unveiling the Scientific Journey of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride: A Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride, a notable heterocyclic compound, holds a significant position in the landscape of pharmaceutical synthesis. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed synthetic methodologies. While the broader class of pyrrolizidine alkaloids has been explored for various therapeutic properties, including anticancer activities, the primary and well-documented role of this specific molecule is as a crucial intermediate in the manufacture of the Class Ic antiarrhythmic agent, pilsicainide. This document will delve into the seminal research that first described its synthesis and explore subsequent advancements in its production, offering a valuable resource for chemists and pharmaceutical scientists.

Introduction

The pyrrolizidine alkaloid core is a recurring motif in a multitude of natural products and synthetic molecules, exhibiting a wide spectrum of biological activities. This compound (CAS No: 124655-63-6) emerges from this class of compounds not as a direct therapeutic agent, but as a pivotal building block in the synthesis of more complex pharmaceuticals. Its discovery and development are intrinsically linked to the quest for novel antiarrhythmic drugs.

Initial interest in related pyrrolizidine structures explored their potential as antineoplastic agents. However, the specific trajectory of this compound has been firmly established in the field of cardiovascular medicine, specifically as a key precursor to pilsicainide.

Discovery and History

The scientific journey of this compound is fundamentally tied to the development of pilsicainide, a potent antiarrhythmic drug. The foundational research was published in a 1985 article in the Journal of Medicinal Chemistry by Miyano et al., with a corresponding US Patent (US4564624) granted in 1986.[1][2] This body of work detailed the synthesis of a series of N-Aryl-8-pyrrolizidinealkanamides, including what would become known as pilsicainide, with the aim of identifying new antiarrhythmic agents.

Within this research, the synthesis of the core intermediate, Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid, was a critical step. The hydrochloride salt was subsequently utilized to facilitate purification and handling of the compound. The primary utility of this molecule has since been as a key intermediate in the production of pilsicainide. More recent patent literature, such as the Chinese patent CN116514818A, describes alternative and potentially improved synthetic routes for this important precursor, highlighting its continued relevance in pharmaceutical manufacturing.

While there are general references to the potential anticancer activities of the broader pyrrolizidine alkaloid class, extensive searches of scientific and patent literature did not yield specific studies or significant data on the anticancer properties of this compound itself. Its established role remains that of a pharmaceutical intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 124655-63-6
Molecular Formula C₉H₁₆ClNO₂
Molecular Weight 205.68 g/mol
Appearance Colorless crystalline powder
Solubility Soluble in water and most organic solvents

Experimental Protocols: Synthesis

The synthesis of this compound has been approached through various routes since its initial description. The following sections detail the seminal method and a more recent adaptation.

Original Synthesis (Miyano et al., 1985)

The initial synthesis of the pyrrolizidine core, as described by Miyano and colleagues, laid the groundwork for the production of pilsicainide and its intermediates. While the full detailed protocol from the original publication requires access to the full-text article, the general synthetic strategy involved the construction of the bicyclic pyrrolizidine ring system followed by the introduction of the acetic acid moiety. The final step would involve the formation of the hydrochloride salt.

A generalized workflow for this synthesis is depicted below:

G Start Starting Materials Step1 Construction of Pyrrolizidine Ring Start->Step1 Step2 Introduction of Acetic Acid Moiety Step1->Step2 Step3 Formation of Hydrochloride Salt Step2->Step3 End This compound Step3->End

Caption: Generalized workflow for the original synthesis of the target compound.

Recent Synthetic Method (Adapted from CN116514818A)

More recent patent literature outlines alternative approaches to improve yield, reduce costs, or enhance the safety profile of the synthesis. The Chinese patent CN116514818A describes a method for preparing the pilsicainide intermediate. While a direct translation and detailed protocol are beyond the scope of this summary, the patent highlights the ongoing efforts to optimize the manufacturing process of this key intermediate. The logical flow of such a process generally involves the reaction of key starting materials under specific conditions, followed by workup and purification steps.

G A Reactant A Reaction Reaction under Specific Conditions A->Reaction B Reactant B B->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Crystallization/ Chromatography Workup->Purification FinalProduct Final Product Purification->FinalProduct

Caption: Logical workflow of a chemical synthesis process.

Biological Activity and Applications

The primary and commercially significant application of this compound is its role as a key intermediate in the synthesis of pilsicainide. Pilsicainide is a Class Ic antiarrhythmic agent used for the treatment of various cardiac arrhythmias.

While the broader class of pyrrolizidine alkaloids has been investigated for a range of biological activities, including anticancer effects, there is a lack of specific and substantial scientific literature detailing significant anticancer research or data for this compound. Therefore, any claims regarding its direct application as an antineoplastic agent should be approached with caution and require further dedicated investigation.

Conclusion

This compound is a molecule of significant interest within the pharmaceutical industry. Its discovery and history are inextricably linked to the development of the antiarrhythmic drug pilsicainide, for which it serves as a crucial synthetic precursor. The synthetic routes to this compound have been a subject of research and optimization, reflecting its industrial importance. While the pyrrolizidine scaffold is known to be a source of diverse biological activities, the current body of scientific evidence firmly establishes the role of this specific compound as a pharmaceutical intermediate rather than a standalone therapeutic agent. Future research may yet uncover other biological applications, but its present value lies in its contribution to the synthesis of a clinically important cardiovascular drug.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell Line Studies of Pyrrolizidine Alkaloids, with Reference to Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Direct in vitro cell line studies on Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride are not extensively available in publicly accessible literature. However, this compound belongs to the broader class of pyrrolizidine alkaloids (PAs), a group of natural compounds known for their potential cytotoxic and anti-cancer properties.[1] One chemical supplier notes that this compound is considered an antineoplastic agent with selective killing effects on certain tumor cells, though specific data is not provided.[2] This document provides a detailed overview of the in vitro applications and protocols for studying pyrrolizidine alkaloids, which can serve as a foundational guide for investigating the specific effects of this compound.

Pyrrolizidine alkaloids are known to induce hepatotoxicity, but their cytotoxic mechanisms, which involve metabolic activation into reactive pyrrolic esters that cause DNA damage, cell cycle arrest, and apoptosis, make them candidates for cancer research.[1] The biological activity of PAs is largely dependent on their structure, particularly the necine base.[3]

Data Presentation: Cytotoxicity of Pyrrolizidine Alkaloids in Various Cell Lines

The cytotoxic effects of various pyrrolizidine alkaloids have been evaluated in a range of cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity. The following table summarizes reported IC50 values and cytotoxic effects for selected PAs.

Pyrrolizidine AlkaloidCell LineAssayIC50 / EffectCitation
LasiocarpineTK6 (CYP3A4-expressing)Cell ViabilitySignificant decrease at 0.5 µM[4]
RiddelliineTK6 (EV controls)Cell ViabilityNo overt cytotoxicity up to 100 µM[4]
SenecionineHepG2MTTIC20: 0.66 mM[5]
RetrorsineHepG2MTTIC20: ~0.28 mM[5]
RiddelliineHepG2MTTIC20: ~0.35 mM[5]
SeneciphyllineHepG2MTTIC20: ~0.31 mM[5]
MonocrotalineSW480 (Human colon carcinoma)MTTEffective[6]
Intergerrimine N-oxideSW480 (Human colon carcinoma)MTTEffective[6]
SpartioidineSkMel25, SkMel28 (Human melanoma)MTTModerately effective[6]
Acetic AcidRGK-1 (Rat gastric carcinoma)MTT~80% cell death at 0.5% for 1 min[7]
Acetic AcidKATO III (Human gastric cancer)MTTMore sensitive than RGK-1 cells[7]

*Note: Data for acetic acid is included for contextual reference as the target compound is an acetic acid hydrochloride salt. Direct cytotoxicity of the pyrrolizidine structure should be the primary focus of investigation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a generalized method for determining the cytotoxic effects of a compound on cell viability.

Materials:

  • Target cell lines (e.g., HepG2, SW480, or a panel relevant to the research question)

  • Complete culture medium

  • 96-well plates

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[1]

  • Prepare serial dilutions of the test compound in a complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compound. Include vehicle-only wells as a negative control.[1]

  • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value from the dose-response curve.[6]

Apoptosis and Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of apoptosis and the analysis of cell cycle distribution.

Materials:

  • Target cell lines

  • 6-well plates

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

  • Cell cycle analysis solution (e.g., Propidium Iodide and RNase A)

  • Flow cytometer

Procedure for Apoptosis Analysis:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of the test compound for a specified duration.

  • Harvest the cells (both adherent and floating) and wash with cold PBS.

  • Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure for Cell Cycle Analysis:

  • Following treatment as described above, harvest and wash the cells.

  • Fix the cells in cold 70% ethanol and store at -20°C.

  • Wash the fixed cells with PBS and resuspend in the cell cycle analysis solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. PAs have been shown to induce G2/M phase arrest.[4][8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanisms of action for cytotoxic pyrrolizidine alkaloids and a typical experimental workflow for their in vitro evaluation.

G cluster_cell Hepatocyte cluster_response Cellular Response PA Pyrrolizidine Alkaloid (PA) Metabolic Activation Metabolic Activation (CYP450) PA->Metabolic Activation Uptake Reactive Metabolites Reactive Pyrrolic Metabolites (e.g., DHP) Metabolic Activation->Reactive Metabolites Macromolecules DNA & Proteins Reactive Metabolites->Macromolecules Alkylation Adducts DNA/Protein Adducts Macromolecules->Adducts Damage Cellular Damage Adducts->Damage DDR DNA Damage Response (DDR) Damage->DDR Cell Cycle Arrest Cell Cycle Arrest (G2/M) DDR->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis If damage is severe

Caption: General metabolic activation and cytotoxic pathway of pyrrolizidine alkaloids.

G Start Start: Select Cell Lines Cell Seeding Seed Cells in Multi-well Plates Start->Cell Seeding Compound Treatment Treat with Serial Dilutions of Test Compound Cell Seeding->Compound Treatment Incubation Incubate for 24-72 hours Compound Treatment->Incubation Endpoint Assays Endpoint Assays Incubation->Endpoint Assays Viability Cell Viability (e.g., MTT) Endpoint Assays->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Endpoint Assays->Apoptosis Cell Cycle Cell Cycle Analysis (Flow Cytometry) Endpoint Assays->Cell Cycle Data Analysis Data Analysis: IC50, % Apoptosis, Cell Cycle Distribution Viability->Data Analysis Apoptosis->Data Analysis Cell Cycle->Data Analysis

Caption: Experimental workflow for in vitro evaluation of a test compound's cytotoxicity.

References

"Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride" dosage for in vivo animal models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: In Vivo Dosing of Cutamesine (SA4503)

Compound: Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride, commonly known as Cutamesine or SA4503.

Description: Cutamesine (SA4503) is a potent and selective synthetic agonist for the sigma-1 (σ1) receptor.[1][2] The σ1 receptor is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, playing a crucial role in regulating calcium (Ca2+) signaling, ER stress, and neuronal survival.[1][3] Activation of the σ1 receptor by Cutamesine has been shown to exert neuroprotective, anti-amnesic, and antidepressant effects in various preclinical models.

Mechanism of Action: As a σ1 receptor agonist, Cutamesine modulates several downstream cellular processes. It is known to influence the dopaminergic system, potentiate N-methyl-D-aspartate (NMDA) receptor-dependent signaling, and provide protection against cellular stress by inhibiting the MAPK/ERK pathway and reducing apoptosis.[1][2] Its therapeutic effects are often linked to the attenuation of ER stress and mitochondrial dysfunction.[4] Notably, like many σ1 receptor ligands, Cutamesine can exhibit a biphasic or bell-shaped dose-response curve in some experimental paradigms.[5][6]

Quantitative Dosing Summary for In Vivo Animal Models

The following table summarizes effective dosages of Cutamesine (SA4503) from various preclinical studies. Dosages are highly dependent on the animal model, species, and therapeutic endpoint.

Animal ModelSpeciesDosage RangeAdministration RouteDosing ScheduleKey FindingsReference
Amnesia Models Mouse0.03 - 1 mg/kgSubcutaneous (s.c.)Single doseAttenuated memory deficits induced by dizocilpine and L-NAME; exhibited a bell-shaped dose-response.[5][7]
Depression Model (Olfactory Bulbectomy) Rat0.3 mg/kgIntraperitoneal (i.p.)DailyAmeliorated behavioral deficits resembling depression symptoms.[5]
Dopaminergic Neuron Activity Rat0.3 - 1 mg/kgIntraperitoneal (i.p.)Single dose or repeated (21 days)Acutely (1 mg/kg) and chronically (0.3-1 mg/kg) increased the number of active VTA dopamine neurons.[2][8]
Global Cerebral Ischemia/Reperfusion Rat1 - 2.5 mg/kgNot specifiedPost-resuscitationImproved neurological outcomes and reduced neuronal apoptosis in a dose-dependent manner.[4]
Amyotrophic Lateral Sclerosis (ALS) In vivo modelsNot specifiedNot specifiedNot specifiedSuppressed motor neuron damage.[2]
Adriamycin-Induced Nephropathy Mouse1 mg/kgNot specifiedNot specifiedAmeliorated glomerular injury and albuminuria.[9]
Light-Induced Retinal Damage MouseNot specifiedNot specifiedNot specifiedSuppressed retinal dysfunction and thinning of the outer nuclear layer.[3]

Experimental Protocols

Protocol 1: Evaluation of Anti-Amnesic Effects in Mice

This protocol is based on studies evaluating the reversal of chemically-induced memory deficits.

  • Animal Model: Male mice are commonly used.

  • Amnesia Induction:

    • Administer the NMDA receptor antagonist dizocilpine (MK-801) at a dose of 0.15 mg/kg (i.p.) to induce learning impairment.

    • Alternatively, use the nitric oxide synthase inhibitor L-NAME at 100 mg/kg (i.p.).

  • Compound Preparation:

    • Dissolve Cutamesine (SA4503) hydrochloride in a suitable vehicle, such as sterile 0.9% saline. Prepare fresh daily.

  • Dosing Regimen:

    • Administer Cutamesine (SA4503) subcutaneously (s.c.) at doses ranging from 0.03 to 1 mg/kg.

    • The compound is typically administered 30-60 minutes before the behavioral test.

  • Behavioral Assessment:

    • Y-Maze Test: To assess spatial working memory, place the mouse in a Y-shaped maze and record the sequence of arm entries over a set period (e.g., 8 minutes). Calculate the percentage of spontaneous alternations.

    • Passive Avoidance Test: To assess fear-motivated memory, use a step-down apparatus. During a training session, the mouse receives a mild foot shock upon stepping down from a platform. In the test session (e.g., 24 hours later), measure the latency to step down.

  • Data Analysis: Compare the performance of Cutamesine-treated groups to both vehicle-treated and amnesia-induced control groups using appropriate statistical tests (e.g., ANOVA).

Protocol 2: Assessment of Neuroprotection in a Rat Model of Cerebral Ischemia

This protocol is adapted from studies on global cerebral ischemia-reperfusion injury.

  • Animal Model: Male Sprague-Dawley rats.

  • Ischemia Induction:

    • Induce asphyxial cardiac arrest followed by cardiopulmonary resuscitation (CPR) to model global cerebral ischemia-reperfusion injury.

  • Compound Preparation:

    • Dissolve Cutamesine (SA4503) hydrochloride in 0.9% saline to prepare solutions for low-dose (1 mg/kg) and high-dose (2.5 mg/kg) groups.

  • Dosing Regimen:

    • Administer the prepared Cutamesine solution or saline (vehicle control) immediately after successful resuscitation. The route is typically intravenous (i.v.) or intraperitoneal (i.p.) for rapid systemic delivery.

  • Outcome Measures:

    • Neurological Scoring: At 24, 48, and 72 hours post-resuscitation, assess neurological deficits using a standardized scoring system (e.g., Neurological Deficit Score).

    • Histology and Molecular Analysis: At the study endpoint (e.g., 72 hours), euthanize animals and harvest brain tissue (cerebral cortex).

      • Perform Western blotting to measure levels of apoptosis markers (e.g., Caspase-3) and ER stress markers (e.g., CHOP, Caspase-12).[4]

      • Assess mitochondrial function by measuring mitochondrial membrane potential and ATP concentrations.[4]

Visualizations

Signaling Pathway Diagram

G cluster_0 Cellular Stress (e.g., Ischemia, Toxin) cluster_1 Cutamesine (SA4503) Intervention cluster_2 Endoplasmic Reticulum (ER) cluster_3 Mitochondrion stress Stress Signal er_stress ER Stress (CHOP, Caspase-12) stress->er_stress induces cutamesine Cutamesine (SA4503) sigma1 Sigma-1 Receptor cutamesine->sigma1 activates sigma1->er_stress inhibits ca_release Ca2+ Release sigma1->ca_release modulates mito_dys Mitochondrial Dysfunction sigma1->mito_dys prevents er_stress->mito_dys leads to ca_release->mito_dys influences apoptosis Apoptosis (Caspase-3) mito_dys->apoptosis triggers G cluster_setup Phase 1: Preparation & Induction cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Assessment cluster_analysis Phase 4: Data Analysis A Animal Acclimatization (e.g., Male Mice/Rats) B Induce Pathology (e.g., Amnesia, Ischemia) A->B D Administer Drug (s.c., i.p.) vs. Vehicle Control B->D C Prepare Cutamesine (SA4503) in Vehicle (e.g., Saline) C->D E Behavioral Testing (e.g., Y-Maze, NDS) D->E F Tissue Collection & Post-mortem Analysis D->F G Statistical Comparison (Treated vs. Controls) E->G F->G H Conclusion on Efficacy G->H

References

Application Notes and Protocols for Cell Viability Assay using Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride (CAS: 124655-63-6) is an organic compound belonging to the pyrrolizidine alkaloid class.[1][2] Some sources suggest its potential as an antineoplastic agent with selective cytotoxic effects on certain tumor cells.[3] Pyrrolizidine alkaloids are naturally occurring compounds known for their potential toxicity, particularly hepatotoxicity, which is often mediated by metabolic activation in the liver.[4][5][6] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a resazurin-based cell viability assay. The protocol is designed to be adaptable for various cell lines, with a particular focus on cancer cell lines for antineoplastic studies and liver cell lines for toxicological assessment.

Physicochemical Properties and Safety Precautions

  • Molecular Formula: C₉H₁₆ClNO₂[1][2][3]

  • Appearance: Colorless crystalline powder.[3]

  • Solubility: Soluble in water and most organic solvents.[3]

  • Stability: Relatively stable at room temperature but may degrade under sunlight and high temperatures.[3]

Experimental Protocols

Resazurin Cell Viability Assay

This protocol is based on the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by metabolically active cells. The intensity of the fluorescence is proportional to the number of viable cells.

Materials:

  • This compound

  • Selected cell line (e.g., HepG2 for hepatotoxicity, or a relevant cancer cell line like MCF-7 or A549 for anticancer screening)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Resazurin sodium salt

  • 96-well, black, clear-bottom tissue culture plates

  • Multichannel pipette

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

  • CO₂ incubator (37°C, 5% CO₂)

Methods:

  • Cell Seeding:

    • Culture the chosen cell line to ~80% confluency.

    • Harvest the cells using Trypsin-EDTA and neutralize with complete culture medium.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

    • Count the cells using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in sterile water or PBS.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the dose-response experiment.

    • After the 24-hour incubation period, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells treated with vehicle (the solvent used for the compound) as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Resazurin Staining and Measurement:

    • Prepare a 0.15 mg/mL resazurin solution in sterile PBS and filter-sterilize it.[7]

    • After the treatment period, add 20 µL of the resazurin solution to each well.[7]

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, protected from light.[7]

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.

Data Analysis:

  • Subtract the average fluorescence of the background control wells from all other readings.

  • Express the cell viability as a percentage of the vehicle-treated control cells using the following formula:

    % Cell Viability = (Fluorescence of treated cells / Fluorescence of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration.

  • Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software package with a non-linear regression model (e.g., log(inhibitor) vs. normalized response -- Variable slope).

Data Presentation

The quantitative data from the cell viability assay should be summarized in a table for clear comparison.

Concentration (µM)Mean Fluorescence (RFU)Standard Deviation% Cell Viability
Vehicle Control 100
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Concentration 6
Concentration 7
Concentration 8

Visualizations

Experimental Workflow

G A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with compound B->D C Prepare serial dilutions of This compound C->D E Incubate for 24-72h D->E F Add Resazurin solution E->F G Incubate for 1-4h F->G H Measure fluorescence G->H I Data analysis (calculate % viability and IC50) H->I

Caption: Workflow for the resazurin-based cell viability assay.

Hypothetical Signaling Pathway of Pyrrolizidine Alkaloid-Induced Cytotoxicity

G cluster_cell Hepatocyte PA Tetrahydro-1H-pyrrolizine -7a(5H)-acetic acid hydrochloride CYP450 CYP450 (Metabolic Activation) PA->CYP450 ReactiveMetabolite Reactive Pyrrolic Metabolite CYP450->ReactiveMetabolite Macromolecules Cellular Macromolecules (Proteins, DNA) ReactiveMetabolite->Macromolecules Adducts Macromolecular Adducts Macromolecules->Adducts CellularStress Cellular Stress (e.g., Oxidative Stress) Adducts->CellularStress Apoptosis Apoptosis CellularStress->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Hypothetical pathway of pyrrolizidine alkaloid cytotoxicity.

References

Application Notes and Protocols for Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride in MCF-7 Breast Cancer Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited publicly available data exists for the specific compound "Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride" regarding its effects on MCF-7 breast cancer cells. The following application notes and protocols are based on the documented activities of structurally related pyrrolizidine and pyrrolizine derivatives against MCF-7 cells and are provided as a general guide for research purposes.

Introduction

Pyrrolizidine and pyrrolizine alkaloids and their synthetic derivatives have garnered significant interest in oncology research due to their potential cytotoxic and antitumor activities.[1] This class of compounds has been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest in different cancer cell lines, including the MCF-7 human breast cancer cell line.[1][2] These application notes provide an overview of the potential anti-cancer effects and suggested experimental protocols for investigating the activity of "this compound" against MCF-7 cells, based on findings for similar compounds.

Data Presentation

The following table summarizes the cytotoxic activity of various pyrrolizidine and pyrrolizine derivatives against MCF-7 breast cancer cells, as reported in the literature. This data can serve as a reference for designing dose-response experiments.

Table 1: Cytotoxic Activity of Selected Pyrrolizidine/Pyrrolizine Derivatives against MCF-7 Cells

Compound/DerivativeIC50 Value (µM)Exposure Time (h)Assay MethodReference
Pyrrolizine-5-carboxamide derivative 10c 4.72Not SpecifiedMTT Assay[2]
Spiro-pyrrolopyridazine derivative SPP10 2.3172XTT Assay[3]
Pyrrolizine derivative 2 <10Not SpecifiedSRB Assay[1]
Pyrrolizine derivative 7 <10Not SpecifiedSRB Assay[1]
Pyrrolizine derivative 8 <10Not SpecifiedSRB Assay[1]
Pyrrolizine derivative 9 <10Not SpecifiedSRB Assay[1]

Experimental Protocols

Cell Culture

MCF-7 human breast adenocarcinoma cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability.

  • Materials:

    • MCF-7 cells

    • 96-well plates

    • "this compound" stock solution (dissolved in a suitable solvent, e.g., DMSO)

    • Culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of "this compound" in culture medium.

    • Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent at the same concentration as in the highest compound dilution).

    • Incubate the plates for 24, 48, or 72 hours.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • MCF-7 cells

    • 6-well plates

    • Test compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Seed MCF-7 cells in 6-well plates and treat with the desired concentrations of the test compound for 24 or 48 hours.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (PI Staining by Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • MCF-7 cells

    • 6-well plates

    • Test compound

    • Cold 70% ethanol

    • PBS

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Protocol:

    • Seed MCF-7 cells in 6-well plates and treat with the test compound for 24 or 48 hours.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression of key proteins involved in apoptosis, such as Bcl-2, Bax, and caspases.[3]

  • Materials:

    • MCF-7 cells

    • 6-well plates

    • Test compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL substrate

    • Imaging system

  • Protocol:

    • Treat MCF-7 cells with the test compound for the desired time.

    • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Use β-actin as a loading control to normalize protein expression.

Visualization of Potential Mechanisms

The following diagrams illustrate potential signaling pathways and experimental workflows that may be relevant to the action of "this compound" in MCF-7 cells, based on the known effects of related compounds.

experimental_workflow cluster_invitro In Vitro Experiments cluster_analysis Data Analysis start MCF-7 Cell Culture treatment Treat with this compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot treatment->western_blot ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Protein Expression western_blot->protein_exp

Caption: Experimental workflow for evaluating the anticancer effects.

apoptosis_pathway cluster_intrinsic Intrinsic Apoptosis Pathway compound Pyrrolizidine Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Induction cytochrome_c Cytochrome c release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential intrinsic apoptosis signaling pathway.

cell_cycle_arrest cluster_cellcycle Cell Cycle Progression compound Pyrrolizidine Derivative arrest_point Cell Cycle Arrest compound->arrest_point G1 G1 Phase S S Phase G1->S G2M G2/M Phase S->G2M Mitosis Mitosis G2M->Mitosis Mitosis->G1 arrest_point->G2M Blockade

Caption: Logical diagram of potential cell cycle arrest.

References

Application Notes and Protocols: Investigating the Effects of Novel Compounds on PC-3 Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Note: As of the current date, there is no publicly available research data specifically detailing the effects of "Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride" on PC-3 prostate cancer cells. The following application notes and protocols are provided as a general framework for researchers and scientists to investigate the potential effects of a novel compound, such as this compound, on the PC-3 cell line.

Introduction to PC-3 Prostate Cancer Cells

The PC-3 cell line is a widely utilized model in prostate cancer research. Established in 1979 from a bone metastasis of a 62-year-old Caucasian male, these cells are androgen-receptor (AR) negative and do not express prostate-specific antigen (PSA).[1] Their high metastatic potential makes them particularly useful for studying advanced, androgen-independent prostate cancer.[1][2]

Key Characteristics of PC-3 Cells:

  • Origin: Bone metastasis of human prostate adenocarcinoma.

  • Androgen Receptor Status: Negative.[1]

  • Prostate-Specific Antigen (PSA) Expression: Negative.[1]

  • Metastatic Potential: High.[1][2]

  • p53 Status: Null (lacks the p53 tumor suppressor protein).

Protocols for PC-3 Cell Culture

Proper cell culture technique is crucial for obtaining reliable and reproducible experimental results.

Growth Media and Conditions
  • Recommended Media: PC-3 cells can be cultured in either ATCC-formulated F-12K medium or DMEM (Dulbecco's Modified Eagle Medium).[1][3]

  • Supplements: The growth medium should be supplemented with:

    • 10% Fetal Bovine Serum (FBS).[4]

    • 100 U/mL Penicillin and 100 µg/mL Streptomycin.[1]

    • 2.5 mM L-glutamine.[3]

  • Growth Conditions: Cells should be maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[3][4]

Subculturing Protocol

PC-3 cells have an approximate population doubling time of 40 hours.[3]

  • Aseptic Technique: Perform all cell culture manipulations in a sterile biological safety cabinet.

  • Rinsing: Once the cells reach 80-90% confluency, remove the culture medium and wash the cell monolayer with sterile phosphate-buffered saline (PBS) to remove any residual serum that may inhibit enzymatic detachment.

  • Detachment: Add a sufficient volume of a detachment agent, such as Trypsin-EDTA or Accutase, to cover the cell monolayer. Incubate at 37°C for 3-5 minutes, or until the cells detach.

  • Neutralization and Collection: Add complete growth medium to the flask to neutralize the detachment agent. Gently pipette the cell suspension up and down to ensure a single-cell suspension. Transfer the cell suspension to a sterile conical tube.

  • Centrifugation: Centrifuge the cell suspension at approximately 1200 rpm for 5 minutes.[1]

  • Resuspension and Seeding: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium. Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion. Seed new culture flasks at a density of 1 x 10^4 cells/cm².[3] For initiating a new culture from a frozen vial, a higher seeding density of 3 x 10^4 cells/cm² is recommended.[3]

Cryopreservation

For long-term storage, PC-3 cells should be cryopreserved in the vapor phase of liquid nitrogen (below -150°C).[3] A controlled-rate freezing process, decreasing the temperature by 1°C per minute, is recommended using a suitable freezing medium.[3]

General Experimental Workflow for Compound Evaluation

The following workflow outlines a general approach to assess the effect of a novel compound on PC-3 cells.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation (Optional) A PC-3 Cell Culture C Cytotoxicity Assay (e.g., MTT, XTT) A->C B Compound Preparation & Dilution B->C D Determine IC50 Value C->D E Apoptosis Assay (e.g., Annexin V/PI Staining) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Colony Formation Assay D->G H Western Blot Analysis (Signaling Pathways) D->H I Xenograft Tumor Model in Mice H->I J Compound Administration I->J K Tumor Growth Measurement J->K L Histological Analysis K->L

Caption: General workflow for evaluating a novel compound's effect on PC-3 cells.

Detailed Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is commonly used to assess cell viability and proliferation.

  • Cell Seeding: Seed PC-3 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed PC-3 cells in 6-well plates and treat with the test compound at various concentrations (e.g., IC50, 2x IC50) for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using a gentle method like Accutase. Combine with the floating cells from the supernatant.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis

Western blotting is used to detect specific proteins in a cell lysate, which can provide insights into the signaling pathways affected by the compound.

  • Protein Extraction: After treating PC-3 cells with the compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine changes in protein expression.

Potential Signaling Pathways to Investigate in PC-3 Cells

While the specific pathway for "this compound" is unknown, here is a general representation of a common apoptosis signaling pathway that could be investigated.

G cluster_pathway Generic Apoptosis Signaling Pathway Compound Test Compound Cell PC-3 Cell Compound->Cell Stress Cellular Stress Cell->Stress p38_JNK p38/JNK Activation Stress->p38_JNK Caspase9 Caspase-9 Activation Stress->Caspase9 Caspase8 Caspase-8 Activation p38_JNK->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: A potential apoptosis signaling pathway for investigation in PC-3 cells.

References

Unveiling the Anticancer Potential of Pyrrolizine Derivatives in HCT116 Colon Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolizidine alkaloids and their synthetic derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory, antiviral, and notably, anticancer effects.[3] Their mechanisms of action are diverse, encompassing DNA alkylation, inhibition of cyclooxygenase (COX), and alteration of cancer cell membrane permeability.[3] This document provides a summary of the reported activities of various pyrrolizine derivatives in HCT116 cells, along with detailed protocols for key experimental assays to evaluate such compounds.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activities of various pyrrolizine derivatives against the HCT116 colon cancer cell line.

CompoundDescriptionCell LineIC50 Value (µM)Reference
Difluoro substituted indolizine derivative 6oA derivative of the indolizine series.HCT-1165.84[4]
Methyl analogue of fluoro-substituted indolizine derivative 6mA derivative of the indolizine series.HCT-11628.37[4]

Experimental Protocols

Cell Culture and Maintenance

HCT116 cells are adherent and have an epithelial morphology.[1][5]

  • Culture Medium: McCoy's 5a Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (50 U/mL).[5]

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[5] The medium should be changed every 2-3 days.[5]

  • Subculture: When cells reach 80-90% confluency, they can be subcultured. Briefly, aspirate the old medium, wash with PBS, and detach the cells using a suitable dissociation reagent like Trypsin-EDTA. Neutralize the trypsin with fresh medium, centrifuge the cell suspension, and resuspend the cell pellet in a fresh medium for plating.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on HCT116 cells.

  • Procedure:

    • Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., pyrrolizine derivative) and a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method is used to quantify the induction of apoptosis by the test compound.

  • Procedure:

    • Seed HCT116 cells in 6-well plates and treat with the test compound for the desired time.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compound on cell cycle progression.

  • Procedure:

    • Treat HCT116 cells with the test compound for a specific duration.

    • Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide (PI).

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Potential Intrinsic Apoptosis Pathway Induced by Pyrrolizine Derivatives

Pyrrolizine derivatives have been reported to induce apoptosis through the intrinsic mitochondrial pathway.[6][7] This involves the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.

G cluster_0 Intrinsic Apoptosis Pathway Pyrrolizine Derivative Pyrrolizine Derivative Bcl-2 Bcl-2 Pyrrolizine Derivative->Bcl-2 Inhibits Bax Bax Pyrrolizine Derivative->Bax Activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Intrinsic Apoptosis Pathway in HCT116 Cells.

Experimental Workflow: In Vitro Evaluation of Anticancer Activity

The following diagram illustrates a typical workflow for the in vitro assessment of a novel pyrrolizine derivative against HCT116 colon cancer cells.

G cluster_1 Experimental Workflow HCT116 Cell Culture HCT116 Cell Culture Compound Treatment Compound Treatment HCT116 Cell Culture->Compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Compound Treatment->Apoptosis Assay (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Compound Treatment->Cell Cycle Analysis (Flow Cytometry) Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Apoptosis Assay (Flow Cytometry)->Data Analysis Cell Cycle Analysis (Flow Cytometry)->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination Apoptosis Induction Apoptosis Induction Data Analysis->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Data Analysis->Cell Cycle Arrest

Caption: In Vitro Anticancer Activity Workflow.

Conclusion

While direct experimental data for "Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride" in HCT116 cells is currently lacking, the broader family of pyrrolizine derivatives presents a promising area for the development of novel anticancer agents. The protocols and pathways described herein provide a foundational framework for researchers to investigate the therapeutic potential of these compounds against colon cancer. Further studies are warranted to synthesize and evaluate specific derivatives like this compound to elucidate their precise mechanisms of action and therapeutic efficacy in HCT116 and other colon cancer models.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride in HEPG2 Liver Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The mechanism of PA-induced cytotoxicity in liver cells frequently involves metabolic activation by cytochrome P450 enzymes.[5] This activation can lead to the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[2] Given the structural similarity, it is plausible that Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride may exhibit similar cytotoxic effects on HEPG2 cells.

These application notes provide a framework for investigating the cytotoxicity of this compound in HEPG2 cells, drawing upon established protocols for related pyrrolizidine alkaloids.

Data Presentation

Table 1: Summary of Expected Quantitative Data from Cytotoxicity Assays

AssayEndpoint MeasuredExpected Outcome with Increasing Compound ConcentrationExample Data Representation
MTT Assay Cell Viability (%)Decrease in cell viabilityIC50 value (µM)
Colony Formation Assay Clonogenic Survival (%)Decrease in the number and size of coloniesPlating Efficiency, Surviving Fraction
Wound Healing Assay Cell Migration (%)Inhibition of wound closure% Wound Closure at 24h, 48h
Annexin V-FITC/PI Staining Apoptosis Rate (%)Increase in early and late apoptotic cell populations% Apoptotic Cells
JC-1 Staining Mitochondrial Membrane Potential (ΔΨm)Decrease in the ratio of red to green fluorescenceRatio of Red/Green Fluorescence Intensity
Caspase-3 Activity Assay Caspase-3 Activity (Fold Change)Increase in caspase-3 enzymatic activityFold change relative to control
Western Blot Analysis Protein Expression LevelsChanges in pro- and anti-apoptotic protein levels (e.g., increased Bax/Bcl-2 ratio, cleaved caspase-3)Relative Protein Expression Levels

Experimental Protocols

Cell Culture and Treatment

Materials:

  • HEPG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Culture HEPG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cells should be passaged upon reaching 80-90% confluency.

  • Prepare a stock solution of this compound in DMSO.

  • For experiments, seed HEPG2 cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the compound for the desired time points (e.g., 24, 48, 72 hours). A vehicle control (DMSO) should be included in all experiments.

MTT Assay for Cell Viability

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Protocol:

  • Seed HEPG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

  • Treat cells with a range of concentrations of the compound and incubate for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Annexin V-FITC/PI Apoptosis Assay

Materials:

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed HEPG2 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate overnight.

  • Treat cells with the compound at selected concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Materials:

  • 6-well plates

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Seed and treat HEPG2 cells in 6-well plates as described above.

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

Visualizations

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_mechanism Mechanism of Action A HEPG2 Cell Culture B Seeding in Plates A->B C Overnight Incubation B->C D Treatment with Compound C->D E MTT Assay (Cell Viability) D->E Incubation (24-72h) F Colony Formation (Clonogenic Survival) D->F Incubation (24-72h) G Wound Healing (Cell Migration) D->G Incubation (24-72h) H Annexin V-FITC/PI (Apoptosis) D->H Incubation (24-72h) I JC-1 Staining (Mitochondrial Potential) D->I Incubation (24-72h) J Western Blot (Protein Expression) D->J Incubation (24-72h) K Caspase Activity Assay D->K Incubation (24-72h)

Caption: Experimental workflow for assessing cytotoxicity.

apoptosis_pathway cluster_stimulus Inducing Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Compound Tetrahydro-1H-pyrrolizine- 7a(5H)-acetic acid hydrochloride Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) Compound->Bcl2 Bax Bax (Pro-apoptotic) (Upregulated) Compound->Bax Mito Mitochondrial Membrane Potential (Decreased) Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Activation) CytC->Casp9 Casp3 Caspase-3 (Activation) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mitochondrial apoptosis signaling pathway.

References

Application Notes and Protocols for Apoptosis Induction by Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific studies detailing the apoptosis-inducing properties of "Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride" are publicly available. The following application notes and protocols are representative examples based on the documented activities of structurally related synthetic pyrrolizine derivatives and should be adapted and validated for the specific compound of interest.

Introduction

This compound is a synthetic compound belonging to the pyrrolizine class of molecules. Various derivatives of the pyrrolizine scaffold have been investigated for their potential as anticancer agents, with several studies demonstrating an ability to induce apoptosis in cancer cell lines.[1][2] The proposed mechanism of action for some of these derivatives involves the induction of cell cycle arrest and subsequent apoptosis.[1][2] These application notes provide a summary of the hypothetical cytotoxic effects and outline protocols to study the apoptosis-inducing capabilities of this compound.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC₅₀) values of the compound against various cancer cell lines after a 48-hour treatment period. This data is representative of typical findings for active synthetic pyrrolizine derivatives.

Cell LineCancer TypeIC₅₀ (µM)
HCT-116Colorectal Carcinoma15.5
MCF-7Breast Adenocarcinoma22.8
HepG2Hepatocellular Carcinoma35.2
A549Lung Carcinoma41.7
Table 2: Quantification of Apoptosis by Annexin V-FITC/PI Staining

This table presents representative data from a flow cytometry analysis of HCT-116 cells treated with the IC₅₀ concentration of the compound for 24 hours. The data illustrates the distribution of cells in different stages of apoptosis.

TreatmentViable Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Vehicle Control95.1 ± 2.32.5 ± 0.81.8 ± 0.50.6 ± 0.2
Compound (15.5 µM)45.3 ± 3.128.7 ± 2.522.4 ± 1.93.6 ± 0.9

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol describes a method to determine the cytotoxic effects of the compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the compound in complete medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Apoptosis Analysis by Flow Cytometry

This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis.

Materials:

  • HCT-116 cells

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed HCT-116 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the IC₅₀ concentration of the compound for 24 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Mandatory Visualization

Apoptosis_Signaling_Pathway Hypothetical Apoptosis Signaling Pathway Compound Tetrahydro-1H-pyrrolizine- 7a(5H)-acetic acid hydrochloride Cell_Cycle Cell Cycle Arrest (G1/S Phase) Compound->Cell_Cycle Mitochondria Mitochondrial Stress Cell_Cycle->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by the compound.

Experimental_Workflow Experimental Workflow for Apoptosis Study cluster_invitro In Vitro Studies cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Treatment Compound Treatment Cell_Culture->Treatment MTT_Assay Cell Viability (MTT) Treatment->MTT_Assay Flow_Cytometry Apoptosis (Flow Cytometry) Treatment->Flow_Cytometry IC50 IC50 Determination MTT_Assay->IC50 Quantification Apoptosis Quantification Flow_Cytometry->Quantification

Caption: Workflow for evaluating the pro-apoptotic activity of the compound.

References

Application Notes and Protocols: Caspase Activation Assay with Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for assessing the caspase activation potential of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride, a compound identified as a potential antineoplastic agent.[1] The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis or programmed cell death. This application note describes the use of a fluorometric assay to measure the activity of executioner caspases-3 and -7 in cell lysates following treatment with the aforementioned compound. The protocol is designed for a 96-well plate format, suitable for dose-response studies.

Introduction

This compound (CAS: 124655-63-6) is a chemical compound with potential as an antineoplastic agent, exhibiting selective killing effects on certain tumor cells.[1] A common mechanism of action for anticancer drugs is the induction of apoptosis. A key event in the apoptotic signaling cascade is the activation of a series of caspases. Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals, and they, in turn, cleave and activate executioner caspases (e.g., caspase-3, caspase-7). These executioner caspases are responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

This application note provides a detailed methodology to investigate whether this compound induces apoptosis by measuring the activity of caspase-3 and caspase-7. The assay utilizes a specific peptide substrate, Ac-DEVD-AMC, which upon cleavage by active caspase-3/7, releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The fluorescence intensity is directly proportional to the caspase-3/7 activity in the cell lysate.

Signaling Pathway of Apoptosis

The diagram below illustrates the intrinsic and extrinsic pathways of apoptosis, highlighting the central role of caspase activation.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL / TNF DeathReceptor Death Receptor FasL->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase37 Pro-caspase-3/7 Caspase8->Procaspase37 DNA_Damage DNA Damage / Stress p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase37 Caspase37 Caspase-3/7 Procaspase37->Caspase37 Substrates Cellular Substrates Caspase37->Substrates Apoptosis Apoptosis Substrates->Apoptosis Compound Tetrahydro-1H-pyrrolizine- 7a(5H)-acetic acid hydrochloride Compound->DeathReceptor Compound->DNA_Damage

Figure 1: Apoptotic Signaling Pathways

Experimental Protocols

3.1. Materials and Reagents

  • Cell Line: A suitable cancer cell line (e.g., Jurkat, HeLa, MCF-7)

  • Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Compound: this compound (CAS: 124655-63-6)

  • Positive Control: Staurosporine or Etoposide

  • Assay Buffer: 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5

  • Cell Lysis Buffer: 50 mM HEPES, 10% CHAPS, 5 mM DTT, 0.1% Triton X-100, pH 7.4

  • Caspase-3/7 Substrate: Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)

  • Protein Quantification Kit: BCA Protein Assay Kit

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2)

    • 96-well black, clear-bottom microplates

    • Microplate reader with fluorescence detection (Excitation: 380 nm, Emission: 460 nm)

    • Spectrophotometer for protein quantification

    • Standard laboratory equipment (pipettes, centrifuges, etc.)

3.2. Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

cluster_workflow Experimental Workflow start Start cell_culture 1. Cell Seeding (96-well plate) start->cell_culture treatment 2. Compound Treatment (Varying concentrations) cell_culture->treatment incubation 3. Incubation (24-48 hours) treatment->incubation lysis 4. Cell Lysis incubation->lysis protein_quant 5. Protein Quantification lysis->protein_quant assay_setup 6. Assay Setup (Lysate + Substrate) protein_quant->assay_setup readout 7. Fluorescence Reading (Ex: 380nm, Em: 460nm) assay_setup->readout analysis 8. Data Analysis readout->analysis end End analysis->end

Figure 2: Caspase Activation Assay Workflow

3.3. Detailed Procedure

  • Cell Seeding:

    • Culture cells to approximately 80-90% confluency.

    • Trypsinize and count the cells.

    • Seed 1 x 10^4 cells per well in a 96-well black, clear-bottom plate.

    • Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control.

    • Include wells for a positive control (e.g., 1 µM Staurosporine) and a vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours).

  • Cell Lysis:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully remove the supernatant.

    • Add 50 µL of chilled Cell Lysis Buffer to each well.

    • Incubate on ice for 10 minutes with gentle shaking.

  • Protein Quantification:

    • Transfer a small aliquot (e.g., 10 µL) of the lysate from each well to a new 96-well plate for protein quantification using a BCA assay kit, following the manufacturer's instructions.

  • Caspase-3/7 Activity Assay:

    • Prepare the reaction mixture by diluting the Ac-DEVD-AMC substrate in the assay buffer to a final concentration of 50 µM.

    • Add 50 µL of the reaction mixture to each well of the original lysate plate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

3.4. Data Analysis

The logical flow for data analysis is outlined below.

cluster_data_analysis Data Analysis Logic raw_fluorescence Raw Fluorescence Data (RFU) normalized_fluorescence Normalize Fluorescence to Protein (RFU/µg protein) raw_fluorescence->normalized_fluorescence protein_conc Protein Concentration Data (µg/µL) protein_conc->normalized_fluorescence fold_change Calculate Fold Change (vs. Vehicle Control) normalized_fluorescence->fold_change dose_response Generate Dose-Response Curve fold_change->dose_response ec50 Determine EC50 Value dose_response->ec50

Figure 3: Data Analysis Workflow
  • Normalization: Normalize the raw fluorescence units (RFU) to the protein concentration of each sample to account for variations in cell number.

    • Normalized Activity (RFU/µg) = Raw RFU / Protein Concentration (µg)

  • Fold Change Calculation: Calculate the fold change in caspase activity relative to the vehicle-treated control.

    • Fold Change = Normalized Activity of Treated Sample / Mean Normalized Activity of Vehicle Control

  • Dose-Response Curve: Plot the fold change in caspase activity against the concentration of this compound to generate a dose-response curve.

  • EC50 Determination: Calculate the half-maximal effective concentration (EC50) from the dose-response curve.

Data Presentation

The following tables present hypothetical data for a typical experiment.

Table 1: Raw Fluorescence and Protein Concentration Data

TreatmentConcentration (µM)Raw Fluorescence (RFU)Protein Conc. (µg/µL)
Vehicle Control (0.1% DMSO)015200.5
Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid HCl125800.48
Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid HCl564500.45
Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid HCl10128000.42
Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid HCl25215000.38
Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid HCl50256000.35
Staurosporine (Positive Control)1285000.32

Table 2: Normalized Caspase Activity and Fold Change

TreatmentConcentration (µM)Normalized Activity (RFU/µg)Fold Change vs. Control
Vehicle Control (0.1% DMSO)030401.0
Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid HCl153751.8
Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid HCl5143334.7
Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid HCl103047610.0
Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid HCl255657918.6
Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid HCl507314324.1
Staurosporine (Positive Control)18906329.3

Safety and Handling

  • This compound may cause skin and eye irritation, as well as respiratory irritation.[2]

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

  • Consult the Safety Data Sheet (SDS) for complete safety information before use.

Conclusion

This application note provides a comprehensive protocol for evaluating the effect of this compound on caspase-3/7 activation. The described fluorometric assay is a robust and sensitive method for quantifying apoptosis induction, making it a valuable tool for characterizing the mechanism of action of potential anticancer compounds. The provided workflows and data presentation tables offer a clear framework for conducting and analyzing such experiments.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the synthesis yield of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis, presented in a question-and-answer format.

Issue 1: Low yield in the formation of the pyrrolizidine ring.

  • Question: My yield for the ethyl tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate precursor is significantly lower than the reported 46%. What are the potential causes and solutions?

  • Answer: Low yields in the cyclization step to form the pyrrolizidine ring are often attributed to the nature of the starting material and reaction conditions. An improved synthesis method reports a yield of 46% when starting from 1,7-diiodo-4-heptanone, a significant increase from the 23% yield obtained with 1,7-dichloro-4-heptanone.[1]

    • Starting Material: The higher reactivity of the iodo- leaving group in 1,7-diiodo-4-heptanone compared to the chloro- group in 1,7-dichloro-4-heptanone facilitates the intramolecular cyclization. Ensure you are using the diiodo- compound for optimal results.

    • Reaction Conditions: Incomplete reaction or side reactions can lower the yield.

      • Temperature: Ensure the reaction is carried out at the optimal temperature. For intramolecular cyclizations, this can be critical to favor the desired ring formation over intermolecular polymerization.

      • Concentration: The reaction should be run at high dilution to favor intramolecular cyclization over intermolecular side reactions.

      • Purity of Reactants: Impurities in the 1,7-diiodo-4-heptanone or the amine source can lead to side reactions. Ensure all reactants are of high purity.

Issue 2: Incomplete hydrolysis of the ethyl ester.

  • Question: I am having difficulty completely hydrolyzing the ethyl ester of the pyrrolizidine acetic acid to the corresponding carboxylic acid. What can I do?

  • Answer: The hydrolysis of sterically hindered esters can be challenging. Standard hydrolysis conditions may be too slow or require harsh conditions that could lead to degradation.

    • Choice of Base: Stronger bases or alternative hydrolysis methods may be necessary. Consider using potassium hydroxide or lithium hydroxide, which are sometimes more effective than sodium hydroxide for hindered esters.

    • Solvent System: The use of a co-solvent can improve the solubility of the ester and facilitate hydrolysis. A mixture of an organic solvent like THF or dioxane with water can be effective.

    • Temperature: Increasing the reaction temperature can accelerate the rate of hydrolysis. However, monitor the reaction closely to avoid decomposition of the product.

    • Microwave-assisted hydrolysis: This technique can sometimes drive difficult hydrolyses to completion in a shorter time and with higher yields.

Issue 3: Difficulty in isolating the hydrochloride salt.

  • Question: After acidification, I am struggling to isolate a pure, crystalline hydrochloride salt of the final product. It either remains an oil or is difficult to purify.

  • Answer: The isolation of hydrochloride salts can be problematic if the product is highly soluble in the reaction medium or if it is hygroscopic.

    • Anhydrous HCl: Using anhydrous HCl (either as a gas or a solution in an anhydrous solvent like ether or dioxane) can prevent the introduction of water, which can sometimes hinder crystallization and increase the solubility of the salt. Aqueous hydrochloric acid can sometimes lead to lower yields due to the solubility of the hydrochloride salt in water.[2]

    • Solvent for Precipitation: The choice of solvent for precipitation is crucial. You need a solvent in which the hydrochloride salt is poorly soluble. After forming the salt, you might need to remove the reaction solvent and redissolve the crude product in a minimal amount of a solvent it is soluble in, then add an anti-solvent to induce crystallization. Common anti-solvents for hydrochloride salts include diethyl ether, hexane, or ethyl acetate.

    • Hygroscopicity: If the salt is hygroscopic, it may absorb moisture from the air and become oily. All isolation and handling steps should be performed under a dry, inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is a realistic target yield for the overall synthesis of this compound?

Q2: What are the critical safety precautions to take during this synthesis?

A2: Pyrrolizidine alkaloids and their derivatives can be toxic. Always handle these compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific reagents and intermediates used.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a suitable method for monitoring the progress of both the cyclization and hydrolysis steps. Use an appropriate solvent system that gives good separation between the starting material and the product. For the final product, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to confirm the structure and purity.

Q4: Are there any common side products to be aware of?

A4: In the cyclization step, intermolecular polymerization of the haloamine intermediate is a potential side reaction. This can be minimized by using high-dilution conditions. During hydrolysis, incomplete reaction will leave unreacted ester. In the salt formation, the free base may remain if an insufficient amount of acid is used.

Data Presentation

Table 1: Comparison of Yields for the Synthesis of Ethyl Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate

Starting MaterialReported YieldReference
1,7-dichloro-4-heptanone23%[1]
1,7-diiodo-4-heptanone46%[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate

This protocol is based on the improved synthesis method mentioned in the literature.[1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 1,7-diiodo-4-heptanone in a suitable anhydrous solvent (e.g., acetonitrile) to a high dilution.

  • Amine Addition: To the stirred solution, add a solution of ethyl 3-aminopropionate in the same solvent dropwise over several hours.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for the time necessary for the reaction to go to completion (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure ethyl tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate.

Protocol 2: Hydrolysis and Hydrochloride Salt Formation

  • Hydrolysis: Dissolve the ethyl tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate in a mixture of ethanol and water. Add a stoichiometric excess of potassium hydroxide. Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).

  • Acidification and Extraction: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to a pH of approximately 2 with concentrated hydrochloric acid. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane).

  • Salt Formation and Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the resulting crude carboxylic acid in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of anhydrous HCl in diethyl ether dropwise with stirring. The hydrochloride salt should precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Visualizations

Synthesis_Pathway 1,7-diiodo-4-heptanone 1,7-diiodo-4-heptanone Cyclization Cyclization 1,7-diiodo-4-heptanone->Cyclization Ethyl 3-aminopropionate Ethyl 3-aminopropionate Ethyl 3-aminopropionate->Cyclization Ethyl_ester Ethyl tetrahydro-1H- pyrrolizin-7a(5H)-ylacetate Cyclization->Ethyl_ester Yield: 46% Hydrolysis Hydrolysis Ethyl_ester->Hydrolysis Carboxylic_acid Tetrahydro-1H-pyrrolizine- 7a(5H)-acetic acid Hydrolysis->Carboxylic_acid HCl_salt_formation HCl Salt Formation Carboxylic_acid->HCl_salt_formation Final_Product Tetrahydro-1H-pyrrolizine- 7a(5H)-acetic acid hydrochloride HCl_salt_formation->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Yield start Low Yield in Cyclization? check_starting_material Using 1,7-diiodo-4-heptanone? start->check_starting_material use_diiodo Switch to 1,7-diiodo- 4-heptanone check_starting_material->use_diiodo No check_conditions Check Reaction Conditions check_starting_material->check_conditions Yes use_diiodo->check_conditions high_dilution Ensure high dilution check_conditions->high_dilution optimize_temp Optimize temperature check_conditions->optimize_temp check_purity Check reactant purity check_conditions->check_purity end Yield Improved high_dilution->end optimize_temp->end check_purity->end

Caption: Troubleshooting workflow for low cyclization yield.

References

Navigating Solubility Challenges with Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals, ensuring the complete solubilization of investigational compounds is a critical first step for reliable experimental results. This guide provides troubleshooting strategies and answers to frequently asked questions regarding solubility issues encountered with "Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride" (CAS 124655-63-6) in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

Q2: My compound is not fully dissolving in DMSO at room temperature. What should I do?

A2: If you observe particulate matter or cloudiness, several techniques can be employed to aid dissolution. These methods, detailed in the experimental protocols below, include vortexing, sonication, and gentle heating. It is crucial to start with anhydrous DMSO, as absorbed water can negatively impact the solubility of hydrochloride salts.

Q3: After making a clear stock solution in DMSO, the compound precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I prevent it?

A3: This phenomenon, often called "crashing out," occurs because the compound is significantly less soluble in the aqueous buffer than in the highly polar aprotic DMSO. The drastic change in solvent polarity upon dilution causes the compound to precipitate. To mitigate this, employ techniques such as stepwise dilution or reverse addition, which are described in the troubleshooting guide.

Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?

A4: High concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5% to avoid cytotoxic effects. Always include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments to account for any solvent effects.

Q5: How should I store my DMSO stock solution of this compound?

A5: To maintain the integrity of your compound, store stock solutions at -20°C or -80°C in small, single-use aliquots. This practice minimizes repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Ensure your storage vials are tightly sealed to prevent the absorption of atmospheric moisture by the hygroscopic DMSO.

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to overcoming common solubility challenges.

Table 1: Troubleshooting Summary
Issue EncounteredPotential CauseRecommended Action
Initial Insolubility Insufficient solvation at room temperature.1. Increase mixing energy (vortexing, sonication). 2. Apply gentle heat (37°C water bath). 3. Verify the use of anhydrous DMSO.
Precipitation Upon Dilution Rapid change in solvent polarity ("crashing out").1. Perform stepwise (serial) dilutions. 2. Use the reverse addition method. 3. Consider using a co-solvent if compatible with the assay.
Cloudiness or Precipitation Over Time in Storage Supersaturated solution; freeze-thaw cycles; water absorption.1. Prepare fresh stock solutions. 2. Store in smaller, single-use aliquots. 3. Ensure storage containers are tightly sealed.
Inconsistent Experimental Results Incomplete initial dissolution leading to inaccurate stock concentration.1. Visually confirm complete dissolution before use. 2. Centrifuge the stock solution and use the supernatant for experiments.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Preparation : Bring the vial of this compound and a sealed bottle of anhydrous DMSO to room temperature.

  • Weighing : Accurately weigh the desired amount of the compound in a sterile, conical tube.

  • Dissolution :

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

    • Cap the tube tightly and vortex for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.

    • If solids persist, gently warm the solution in a 37°C water bath for 10-20 minutes, with intermittent vortexing.

  • Verification : Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage : Aliquot the clear stock solution into single-use, tightly sealed vials and store at -20°C or -80°C.

Protocol 2: Dilution of DMSO Stock into Aqueous Buffer

Method A: Stepwise Dilution

  • Create a series of intermediate dilutions of your DMSO stock solution in 100% DMSO.

  • From the lowest concentration DMSO dilution, add the required volume to your aqueous buffer. This gradual reduction in DMSO concentration can help prevent precipitation.

Method B: Reverse Addition

  • Place the full volume of your aqueous buffer in a sterile tube.

  • While vigorously vortexing or stirring the buffer, slowly add the required volume of your concentrated DMSO stock solution drop by drop. This method ensures rapid dispersion of the compound in the aqueous environment, minimizing localized high concentrations that can lead to precipitation.

Visualizing Experimental Workflows

G cluster_prep Stock Solution Preparation cluster_dilution Dilution into Aqueous Buffer start Start: Weigh Compound & Add Anhydrous DMSO vortex Vortex for 1-2 min check1 Is it fully dissolved? sonicate Sonicate for 10-15 min check2 Is it fully dissolved? heat Warm to 37°C for 10-20 min check3 Is it fully dissolved? success Stock Solution Ready (Aliquot & Store at -20/-80°C) fail Insoluble at this concentration. Consider lower concentration or alternative solvent. start_dilution Start with Clear DMSO Stock precipitate_check Precipitation upon dilution? reverse_add Use Reverse Addition Method stepwise_dil Use Stepwise Dilution final_solution Working Solution Ready

References

Technical Support Center: Stability of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential stability issues with "Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride" during your in vitro experiments.

Troubleshooting Guide

Researchers may encounter several issues during cell culture experiments that could be indicative of compound instability. This guide provides a systematic approach to troubleshooting these problems.

Problem 1: Diminished or complete loss of expected biological effect in a multi-day experiment.

  • Potential Cause: The compound may be chemically unstable in the culture medium at 37°C and degrading over time.[1]

  • Troubleshooting Steps:

    • Assess Compound Stability: Perform a stability study by incubating the compound in the complete cell culture medium at 37°C and 5% CO2.[1] Collect samples at various time points (e.g., 0, 24, 48, 72 hours) and analyze the concentration of the parent compound using methods like LC-MS/MS or HPLC-UV.[1] A decrease in concentration over time suggests instability.

    • More Frequent Dosing: If the compound is found to be unstable, consider more frequent dosing or a higher initial concentration (if not cytotoxic) to maintain an effective concentration throughout the experiment.[1]

    • Consider Metabolic Degradation: If the compound is stable in medium alone, consider the possibility of metabolic degradation by the cells. An in vitro metabolic stability assay using liver microsomes or hepatocytes can assess the compound's susceptibility to metabolism.[1]

Problem 2: High variability between replicate wells or between experiments.

  • Potential Cause 1: Stock Solution Instability. The compound may be degrading in the stock solution, leading to inconsistent final concentrations in your experiments.[1][2]

  • Troubleshooting Steps:

    • Proper Stock Solution Handling: Prepare fresh serial dilutions for each experiment from a recently prepared stock solution.[2] Aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles.[2][3] Store aliquots at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term storage (up to one month).[3]

  • Potential Cause 2: Inconsistent Media or Serum Lots. Different lots of media and serum can have minor variations that may affect compound stability.[1]

  • Troubleshooting Steps:

    • Use a Single Lot: Use a single lot of media and serum for a set of related experiments to ensure consistency.[1]

    • Lot Qualification: When starting with a new lot, it is advisable to perform a qualification experiment to confirm consistency.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of a small molecule like this compound in cell culture media?

A1: Several factors can influence compound stability in cell culture:

  • pH of the Medium: Chemical degradation, such as hydrolysis, can be pH-dependent.[1][4]

  • Temperature: Incubation at 37°C can accelerate the degradation of temperature-sensitive compounds.[1][5]

  • Light Exposure: Photosensitive compounds can degrade when exposed to light. It is important to protect such compounds from light during storage and experiments.[1][5]

  • Presence of Serum: Serum proteins can bind to compounds, which may either stabilize them or reduce their free concentration.[1][6] Serum also contains enzymes that can metabolize the compound.[1]

  • Media Components: Components in the cell culture media, such as certain amino acids (e.g., cysteine) or metal ions, can potentially interact with and degrade the compound.[7][8]

Q2: How can I experimentally assess the stability of my compound in cell culture medium?

A2: The most common method is to incubate the compound in the complete cell culture medium (including serum) under standard culture conditions (37°C, 5% CO2) for the duration of your longest experiment.[1] Samples are collected at different time points and the concentration of the remaining parent compound is quantified using analytical techniques like LC-MS/MS or HPLC-UV.[1][9] A plot of the percentage of compound remaining versus time will reveal the degradation rate and half-life.[4]

Q3: My compound appears to be unstable. What can I do to mitigate this issue in my experiments?

A3: If your compound is unstable, consider the following strategies:

  • Optimize Assay Conditions: If possible, shorten the incubation time of your assay to minimize degradation.[4]

  • Increase Dosing Frequency: For longer experiments, replenish the compound by changing the media with freshly added compound at regular intervals.

  • Use a Higher Initial Concentration: If the compound is not cytotoxic at higher concentrations, you can start with a higher amount to compensate for degradation.[1]

  • Modify the Compound or Formulation: If instability is a persistent issue, chemical modification of the compound to improve stability may be necessary for long-term development.[4]

Data Presentation

Since specific stability data for "this compound" is not publicly available, researchers should generate their own data. The following table provides a template for recording and presenting stability data.

Time (hours)Concentration (µM)% Remaining
010.0100%
6
12
24
48
72

Caption: Stability of this compound in complete cell culture medium at 37°C.

Experimental Protocols

Protocol 1: Assessing Compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of a compound in cell culture medium over time.[1]

  • Preparation:

    • Prepare a stock solution of your test compound (e.g., 10 mM in DMSO).[1]

    • Warm the complete cell culture medium (with serum and any other supplements) to 37°C.[1]

  • Incubation:

    • Spike the pre-warmed medium with the test compound to the final desired concentration (e.g., 10 µM).

    • Place the plate or tube in a 37°C, 5% CO2 incubator.

  • Sample Collection:

    • Collect aliquots of the medium at various time points (e.g., 0, 6, 12, 24, 48, 72 hours).[1]

    • Immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store the samples at -80°C until analysis.

  • Analysis:

    • Thaw the samples and analyze the concentration of the parent compound using a validated analytical method such as LC-MS/MS or HPLC-UV.[1]

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the time 0 sample.

    • Plot the percentage of compound remaining versus time to determine the stability profile.[4]

Visualizations

G cluster_0 Troubleshooting Workflow for Inconsistent In Vitro Results start Inconsistent In Vitro Results purity Assess Compound Purity and Identity start->purity solubility Evaluate Solubility in Assay Medium purity->solubility Pure stability_buffer Perform Stability Assessment in Assay Buffer solubility->stability_buffer Soluble stability_cells Perform Stability Assessment in Presence of Cells/Microsomes stability_buffer->stability_cells Stable in Buffer identify_degradants Identify Degradation Products (LC-MS) stability_cells->identify_degradants Unstable end Consistent Results stability_cells->end Stable optimize_assay Optimize Assay Conditions identify_degradants->optimize_assay modify_compound Modify Compound or Formulation optimize_assay->modify_compound Optimization Fails optimize_assay->end Optimized modify_compound->end

Caption: A logical workflow for troubleshooting inconsistent experimental data.[4]

G cluster_1 Experimental Workflow for Compound Stability Assessment prep_stock Prepare Compound Stock Solution (e.g., 10 mM in DMSO) spike Spike Compound into Medium at Final Concentration prep_stock->spike prep_media Prepare Complete Cell Culture Medium prep_media->spike incubate Incubate at 37°C, 5% CO2 spike->incubate sample Collect Aliquots at T=0, 6, 12, 24, 48, 72h incubate->sample quench Quench with Cold Acetonitrile sample->quench store Store at -80°C quench->store analyze Analyze by LC-MS/MS or HPLC-UV store->analyze data Calculate % Remaining vs. Time analyze->data

Caption: A typical experimental workflow for assessing compound stability.

References

Preventing degradation of "Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of "Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride" in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited, the recommendations provided are based on the general chemical properties of pyrrolizidine alkaloids, bicyclic amines, and amine hydrochlorides.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The primary factors that can lead to the degradation of this compound in solution are pH, exposure to light, and elevated temperatures. Pyrrolizidine alkaloids, as a class, tend to be more stable in neutral to acidic conditions and can degrade under alkaline conditions.[1] Photodegradation is also a known issue for some pyrrolizidine alkaloids.[1][2] Like many chemical compounds, thermal degradation can occur at elevated temperatures.

Q2: What is the optimal pH range for storing solutions of this compound?

A2: To ensure stability, it is recommended to maintain the solution in a slightly acidic to neutral pH range (pH 4-7). The hydrochloride salt form of the amine suggests that an acidic environment is generally favorable for the stability of the parent compound. Pyrrolizidine alkaloids have been shown to be stable in acidic and neutral solutions but can degrade in alkaline conditions.[1]

Q3: How should I store stock solutions of this compound?

A3: For optimal stability, stock solutions should be stored at low temperatures, protected from light, and maintained within the recommended pH range. For short-term storage (days to weeks), refrigeration (2-8 °C) is recommended. For long-term storage, aliquoting the solution into single-use vials and storing them in a freezer (-20 °C or -80 °C) is the best practice to prevent repeated freeze-thaw cycles. Always use amber vials or wrap containers in aluminum foil to protect the solution from light.

Q4: Can I autoclave a solution containing this compound?

A4: Autoclaving is not recommended. The high temperatures and pressures of autoclaving can lead to significant thermal degradation of the compound. If sterile filtration is required, use a 0.22 µm syringe filter compatible with your solvent.

Q5: What are the potential degradation products I should be aware of?

A5: While specific degradation products for this saturated pyrrolizidine alkaloid are not well-documented, potential degradation pathways could include oxidation of the tertiary amine to form an N-oxide, and potentially reactions involving the acetic acid side chain under harsh conditions. For unsaturated pyrrolizidine alkaloids, hydrolysis of ester linkages is a common degradation pathway, but this is not applicable to the target compound as it lacks an ester group.[3][4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of compound potency or inconsistent experimental results. Degradation of the stock or working solution.Prepare a fresh solution from solid material. Verify the pH of the solution and adjust if necessary to a range of 4-7. Ensure proper storage conditions (refrigerated or frozen, protected from light).
Change in the color or clarity of the solution. Possible degradation or contamination.Discard the solution and prepare a fresh one. Ensure high-purity solvents and proper handling techniques to avoid contamination.
Precipitate forms in a refrigerated solution. The compound may have lower solubility at reduced temperatures.Before use, allow the solution to warm to room temperature and gently vortex or sonicate to ensure all precipitate has redissolved. If it does not redissolve, it may indicate degradation or insolubility in the chosen solvent at that concentration.
Unexpected peaks appear in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products.Review the solution's storage history (age, temperature, light exposure). Analyze the new peaks to identify potential degradation products. Consider performing a forced degradation study to identify potential degradants under controlled stress conditions.

Data Summary

Table 1: Recommended Storage Conditions for this compound Solutions

Storage Duration Temperature Light Condition Recommended Container
Short-term (≤ 1 week)2-8 °CProtected from lightAmber glass vial
Long-term (> 1 week)-20 °C or -80 °CProtected from lightAmber glass vial (aliquoted)

Table 2: Factors Influencing the Stability of this compound in Solution

Factor Effect on Stability Recommendation
pH High stability in acidic to neutral pH. Degradation may occur in alkaline pH.[1]Maintain solution pH between 4 and 7.
Temperature Increased temperature accelerates degradation.Store solutions at low temperatures (refrigerated or frozen). Avoid heat.
Light Exposure to UV or ambient light may cause photodegradation.[1][2]Store solutions in amber vials or protect them from light with foil.
Oxygen The tertiary amine is susceptible to oxidation.For long-term storage, consider degassing the solvent before preparation and storing under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Materials:

    • This compound (solid)

    • High-purity solvent (e.g., sterile water, PBS, DMSO)

    • Calibrated balance

    • Sterile, amber-colored volumetric flask

    • Sterile pipette tips

  • Procedure:

    • Allow the solid compound to equilibrate to room temperature before opening the container to prevent moisture condensation.

    • Weigh the desired amount of the solid compound using a calibrated analytical balance in a fume hood.

    • Transfer the solid to the amber volumetric flask.

    • Add a portion of the desired solvent to the flask and gently swirl or sonicate until the solid is completely dissolved.

    • Add the remaining solvent to reach the final volume.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • If necessary, measure and adjust the pH of aqueous solutions to be within the 4-7 range.

    • For long-term storage, aliquot the stock solution into smaller, single-use amber vials.

    • Store the aliquots at the recommended temperature, protected from light.

Protocol 2: Basic Stability Assessment Using HPLC
  • Objective: To assess the stability of the compound in a specific solution over time.

  • Procedure:

    • Prepare a stock solution of the compound at a known concentration following Protocol 1.

    • Divide the solution into several aliquots in amber vials.

    • Store the aliquots under the desired test conditions (e.g., different temperatures, light exposures).

    • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one aliquot for analysis.

    • Analyze the sample by a validated HPLC method to determine the concentration of the parent compound.

    • Compare the peak area of the parent compound at each time point to the initial (time 0) peak area to calculate the percentage of the compound remaining.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

Degradation_Pathway main This compound N_oxide N-Oxide Derivative main->N_oxide Oxidation (O2, light) side_chain_degradation Side Chain Degradation Products main->side_chain_degradation Harsh Conditions (e.g., extreme pH, high temp) other Other Degradation Products main->other Other Stress Factors

Caption: Potential degradation pathways for the compound.

Troubleshooting_Workflow start Inconsistent Experimental Results? check_solution Check Solution Preparation and Storage start->check_solution is_fresh Is the solution freshly prepared? check_solution->is_fresh prepare_fresh Prepare Fresh Solution is_fresh->prepare_fresh No check_storage Review Storage Conditions (Temp, Light, pH) is_fresh->check_storage Yes retest Retest Experiment prepare_fresh->retest conditions_ok Are storage conditions optimal? check_storage->conditions_ok adjust_storage Adjust Storage Conditions conditions_ok->adjust_storage No conditions_ok->retest Yes adjust_storage->prepare_fresh contact_support Contact Technical Support retest->contact_support Issue Persists

Caption: Troubleshooting workflow for experimental issues.

References

Troubleshooting inconsistent results in "Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride" assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride" (CAS: 124655-63-6) is a compound with limited publicly available research.[1][2][3] This guide is based on general principles for troubleshooting assays with novel small molecules and hydrochloride salts, aiming to provide a foundational framework for researchers.

I. Frequently Asked Questions (FAQs)

Q1: What are the known properties of this compound?

A1: It is described as a colorless crystalline powder that is soluble in water and most organic solvents.[4] It is relatively stable at room temperature but may degrade under sunlight and high temperatures.[4] Chemically, it is acidic and can react with bases to form corresponding salts.[4] It has been investigated for its potential as an antineoplastic agent due to its selective killing effect on certain tumor cells.[4]

Q2: How should I prepare stock solutions of this compound?

A2: Given its reported solubility in water and organic solvents, initial stock solutions (e.g., 10-50 mM) can typically be prepared in DMSO or a suitable buffer.[4] It is crucial to ensure the compound is fully dissolved. Sonication may aid in dissolution. For aqueous buffers, be mindful of the potential for the hydrochloride salt to affect the final pH.

Q3: What are the recommended storage conditions for this compound?

A3: The solid form should be stored in a cool, dark, and dry place to prevent degradation from light and heat.[4] Stock solutions in DMSO can be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Stability in aqueous solutions may be limited, and it is advisable to prepare fresh dilutions for each experiment.

Q4: Are there any known liabilities associated with the hydrochloride salt form?

A4: Hydrochloride salts can sometimes exhibit a "common ion effect" in acidic solutions (like gastric fluid or certain acidic buffers), which can decrease solubility.[5] They can also be hygroscopic, meaning they may absorb moisture from the air, which can affect weighing accuracy and stability.[6]

II. Troubleshooting Guides

Q: I am observing inconsistent peak shapes (tailing, fronting, or splitting) in my HPLC analysis. What could be the cause?

A: Inconsistent peak shapes are a common issue in HPLC and can arise from several factors.[7]

  • Peak Tailing: This is often caused by strong interactions between the analyte and the stationary phase, which can be due to secondary interactions with residual silanol groups on the silica-based column.[8] It can also result from column overloading.[8]

    • Troubleshooting:

      • Try adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block active silanol groups.[8]

      • Ensure the mobile phase pH is appropriate to maintain the compound in a single ionic state.

      • Reduce the injection volume or the concentration of the sample.[8]

  • Peak Fronting: This is often a sign that the sample solvent is stronger than the mobile phase, causing the analyte to move too quickly at the beginning of the column.[7]

    • Troubleshooting:

      • Whenever possible, dissolve and inject your sample in the mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.

  • Split Peaks: This can indicate a partially clogged column inlet frit, a void in the column packing, or an issue with the injection process.[7]

    • Troubleshooting:

      • Try back-flushing the column.

      • Ensure that the sample is fully dissolved and filtered before injection to remove particulates.

      • Check the injector for any signs of damage or blockage.[7]

Quantitative Data Summary: HPLC Troubleshooting

IssuePotential CauseRecommended Action
Peak Tailing Secondary silanol interactionsAdd competing base (e.g., 10-25 mM TEA) to mobile phase[8]
Column overloadReduce sample concentration or injection volume[8]
Peak Fronting Sample solvent stronger than mobile phaseDissolve sample in mobile phase or a weaker solvent[7]
Split Peaks Partially clogged column inletBack-flush or replace the column[7]
Void in column packingReplace the column[7]
Retention Time Shifts Inconsistent mobile phase compositionPrepare fresh mobile phase daily[9]
Temperature fluctuationsUse a column oven for temperature control[9]
Column agingReplace the column after a reasonable lifetime (500-2000 injections)[8]
Baseline Noise/Drift Contaminated mobile phaseUse HPLC-grade solvents and filter mobile phase[7]
Air bubbles in the systemDegas the mobile phase[9]

Q: I am seeing high variability in my IC50 values between experiments. What should I investigate?

A: High variability in potency measurements is a common challenge in cell-based assays and can stem from multiple sources.[10]

  • Compound-related issues:

    • Solubility: Poor solubility in the assay medium can lead to an inaccurate effective concentration.[10]

      • Troubleshooting: Determine the solubility of the compound in your specific assay medium. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells.

    • Stability: The compound may be degrading over the course of the experiment due to factors like temperature, light exposure, or interaction with media components.[10]

      • Troubleshooting: Assess the stability of the compound under your assay conditions. This can be done by incubating the compound in the assay medium for the duration of the experiment and then analyzing its integrity by HPLC or LC-MS.

  • Assay condition-related issues:

    • Cell passage number: Using cells with a high or inconsistent passage number can lead to phenotypic drift and altered drug sensitivity.[10]

      • Troubleshooting: Use cells within a defined and validated passage number range for all experiments.

    • Reagent variability: Different lots of serum, media, or other reagents can impact cell health and response.[10]

      • Troubleshooting: Test new lots of critical reagents before using them in crucial experiments.

    • Inconsistent incubation times: Variations in incubation times can affect the measured biological response.[10]

      • Troubleshooting: Standardize all incubation times in your protocol.

  • Pipetting and plating errors:

    • Inconsistent cell seeding: Uneven cell distribution across the plate is a major source of variability.[10]

      • Troubleshooting: Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension between plating each section of the plate.

    • Inaccurate compound addition: Pipetting errors can lead to incorrect final concentrations.[10]

      • Troubleshooting: Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques.

Quantitative Data Summary: Cell-Based Assay Troubleshooting

IssuePotential CauseRecommended Action
High IC50 Variability Poor compound solubility in assay mediumDetermine solubility; use appropriate solvent concentration[10]
Compound instabilityAssess stability under assay conditions (time, temp, light)[10]
Inconsistent cell passage numberUse cells within a defined passage number range[10]
Different lots of reagents (serum, media)Test new lots of reagents before use[10]
High Standard Deviation within Replicates Inconsistent cell seedingEnsure a homogenous cell suspension before and during plating[10]
Inaccurate compound dispensingCalibrate pipettes; use reverse pipetting for viscous solutions[10]
"Edge effect" in platesFill outer wells with sterile media or PBS[10]
Low Assay Signal or Window Inactive compound or incorrect concentrationConfirm compound identity and purity; test a wider concentration range
Suboptimal assay conditionsOptimize incubation times, reagent concentrations, and cell density
Cell health issuesCheck for contamination (e.g., mycoplasma); ensure optimal cell culture conditions[11]

III. Experimental Protocols

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).

    • Filter and degas both mobile phases before use.[7]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of Mobile Phase A and B.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.[9]

    • Detection: UV at 210 nm.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B

  • Data Analysis:

    • Integrate all peaks and calculate the purity as the percentage of the main peak area relative to the total peak area.

  • Cell Seeding:

    • Harvest and count cells. Ensure cell viability is >95%.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO2, until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance (if any) measured at a reference wavelength (e.g., 690 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the results and determine the IC50 value using non-linear regression analysis.

IV. Visualizations

G cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Stock Preparation Compound_Treatment Compound Treatment (Serial Dilutions) Compound_Prep->Compound_Treatment Cell_Culture Cell Culture & Maintenance Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Assay_Reagents Assay Reagent Preparation Assay_Readout Assay Readout (e.g., MTT) Assay_Reagents->Assay_Readout Cell_Seeding->Compound_Treatment Incubation Incubation (e.g., 48-72h) Compound_Treatment->Incubation Incubation->Assay_Readout Data_Acquisition Data Acquisition (Plate Reader) Assay_Readout->Data_Acquisition Data_Processing Data Processing (% Viability) Data_Acquisition->Data_Processing IC50_Determination IC50 Determination (Non-linear Regression) Data_Processing->IC50_Determination

Caption: A standard workflow for a cell-based viability assay.

G Start Inconsistent HPLC Results Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Check_Retention_Time Check Retention Time Check_Peak_Shape->Check_Retention_Time Normal Tailing Tailing? Check_Peak_Shape->Tailing Abnormal Check_Baseline Check Baseline Check_Retention_Time->Check_Baseline Stable RT_Shift Shifting? Check_Retention_Time->RT_Shift Unstable Baseline_Noise Noisy/Drifting? Check_Baseline->Baseline_Noise Unstable End Consistent Results Check_Baseline->End Stable Fronting Fronting? Tailing->Fronting No Tailing_Sol Adjust Mobile Phase pH Reduce Sample Load Tailing->Tailing_Sol Yes Splitting Splitting? Fronting->Splitting No Fronting_Sol Change Sample Solvent Fronting->Fronting_Sol Yes Splitting->Check_Retention_Time No Splitting_Sol Back-flush/Replace Column Splitting->Splitting_Sol Yes Tailing_Sol->Check_Retention_Time Fronting_Sol->Check_Retention_Time Splitting_Sol->Check_Retention_Time RT_Shift->Check_Baseline No RT_Shift_Sol Prepare Fresh Mobile Phase Use Column Oven RT_Shift->RT_Shift_Sol Yes RT_Shift_Sol->Check_Baseline Baseline_Noise_Sol Degas Mobile Phase Use HPLC-grade Solvents Baseline_Noise->Baseline_Noise_Sol Yes Baseline_Noise->End No Baseline_Noise_Sol->End

Caption: A decision tree for troubleshooting common HPLC issues.

G Compound Tetrahydro-1H-pyrrolizine- 7a(5H)-acetic acid hydrochloride Target_Kinase Target Kinase (e.g., TK1) Compound->Target_Kinase Inhibition Phospho_Substrate Phosphorylated Substrate Target_Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Target_Kinase Substrate Substrate Substrate->Target_Kinase Downstream_Effector Downstream Effector (e.g., DE1) Phospho_Substrate->Downstream_Effector Phospho_Effector Phosphorylated Effector Downstream_Effector->Phospho_Effector Activation Cell_Proliferation Cell Proliferation Phospho_Effector->Cell_Proliferation Apoptosis Apoptosis Phospho_Effector->Apoptosis Inhibition

Caption: A hypothetical signaling pathway modulated by the compound.

References

Technical Support Center: Purification of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides general strategies for the chromatographic purification of polar hydrochloride salts like Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride.[1][2][3][4] Specific conditions will require method development and optimization for your particular sample and purity requirements.

Troubleshooting Guides (Question & Answer Format)

This section addresses common issues encountered during the chromatographic purification of polar, ionic compounds.

Q1: My compound shows little to no retention on a standard C18 reversed-phase column. What should I do?

A1: This is a common issue for highly polar compounds like your target molecule. Standard reversed-phase chromatography relies on hydrophobic interactions, which are weak for polar analytes.[5] Consider the following alternative strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for separating highly polar compounds.[6][7][8][9][10] HILIC uses a polar stationary phase (like silica, amide, or zwitterionic phases) with a high-organic mobile phase, which promotes the retention of polar molecules.[6][8]

  • Ion-Pair Reversed-Phase Chromatography: This technique adds a hydrophobic ion-pairing reagent to the mobile phase.[11][12][13] The reagent forms a neutral complex with your charged analyte, increasing its hydrophobicity and retention on a C18 or other non-polar column.[5] For a cationic compound like a protonated amine, an anionic ion-pairing reagent such as an alkyl sulfonate (e.g., sodium heptanesulfonate) is used.[5][13]

  • Aqueous Normal-Phase (ANP) Chromatography: This is a variation of normal-phase chromatography that uses a water-containing mobile phase, making it suitable for retaining and separating polar compounds.[9]

Q2: I'm observing significant peak tailing for my compound. How can I improve the peak shape?

A2: Peak tailing for basic compounds like amines is often caused by secondary interactions with acidic silanol groups on the surface of silica-based stationary phases.[14] Here are several ways to address this:

  • Mobile Phase pH Control: For reversed-phase or HILIC, ensure the mobile phase pH is low (typically pH 2-3). At low pH, the amine is fully protonated, and the silanol groups are not ionized, minimizing unwanted ionic interactions.[14]

  • Use of Additives: Adding a competing base, such as triethylamine (TEA) or diethylamine (DEA) at a low concentration (e.g., 0.1%) to the mobile phase in normal-phase chromatography can neutralize active silanol sites and improve peak shape.[15][16]

  • Use of End-Capped or Alternative Columns: Modern, high-purity, end-capped silica columns have fewer free silanol groups. Alternatively, using a non-silica-based polymer column or a column with a different stationary phase (like an amine-functionalized phase for normal-phase) can prevent this issue.[15][16]

  • Reduce Sample Overload: Injecting too much sample can lead to peak distortion.[17][18] Try reducing the injection volume or diluting the sample.[18]

Q3: My retention times are inconsistent between injections. What could be the cause?

A3: Inconsistent retention times usually point to a lack of system equilibration or changes in the mobile phase.[19]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your run. This is especially critical for HILIC and ion-pair chromatography, where the establishment of a stable environment on the stationary phase is crucial.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily, as the pH of buffered solutions can change over time due to CO2 absorption from the air. Ensure solvents are thoroughly mixed and degassed.[18]

  • Temperature Control: Use a column oven to maintain a stable temperature, as temperature fluctuations can affect solvent viscosity and retention times.[17]

  • Check for System Issues: Verify that there are no leaks in the system and that the pump is delivering a consistent flow rate.[17][19]

Q4: I have low recovery of my compound after preparative chromatography. Where could it have gone?

A4: Low recovery can be due to several factors, from irreversible adsorption to issues with post-purification workup.

  • Irreversible Adsorption: Your compound might be strongly or irreversibly binding to the stationary phase. This can be a problem on silica gel if the compound is a strong base. Using a less acidic stationary phase or adding a basic modifier to the mobile phase can help.[16]

  • Fraction Collection: Ensure your fraction collection parameters (e.g., time windows or threshold) are set correctly to capture the entire peak.[20][21] A preliminary analytical run can help optimize these settings.

  • Post-Purification Workup: The compound might be lost during the solvent evaporation step, especially if it is volatile.[20] Using gentle techniques like freeze-drying (lyophilization) instead of high-temperature rotary evaporation can be beneficial for aqueous fractions.[20][21][22]

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic mode to start with for purifying this compound?

A1: For a highly polar and ionic compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent starting point.[6][10][15] It is specifically designed for such molecules and often provides good retention and selectivity.[7][9] Ion-pair reversed-phase chromatography is another strong option if HILIC is not available or does not provide adequate separation.[5][11]

Q2: How do I choose a suitable column for HILIC?

A2: There is a wide range of HILIC stationary phases available.[6] Good starting points include:

  • Bare Silica: A classic and effective choice.

  • Amide or Amino Phases: These offer different selectivity compared to bare silica and can be beneficial for certain compounds.[7][8]

  • Zwitterionic Phases: These columns have both positive and negative charges and can offer unique selectivity and excellent peak shapes for a wide range of polar compounds.[6]

Q3: What kind of detection method is appropriate?

A3: The choice of detector depends on the compound's properties.

  • UV-Vis: If the compound has a chromophore (a part of the molecule that absorbs UV or visible light), this is a standard and reliable detection method.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that are not dependent on a chromophore and are suitable for a wide range of compounds.

  • Mass Spectrometry (MS): MS is a powerful detector that provides mass information, confirming the identity of the purified compound. It is compatible with volatile mobile phases used in HILIC and some ion-pairing reagents (e.g., formic acid, TFA).[13]

Q4: How should I prepare my sample for injection in preparative chromatography?

A4: The goal is to dissolve the sample at the highest possible concentration without causing precipitation upon injection.[20][21]

  • Solubility: Dissolve the crude sample in a solvent that is compatible with the mobile phase. Ideally, use the initial mobile phase itself as the injection solvent.

  • Filtration: Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that could clog the column or system.[19]

Data Presentation

Table 1: Comparison of Recommended Chromatographic Modes

FeatureHydrophilic Interaction (HILIC)Ion-Pair Reversed-Phase
Principle Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[7]Formation of a neutral ion-pair between the analyte and a hydrophobic counter-ion, which is then retained on a non-polar stationary phase.[5]
Stationary Phase Polar (Silica, Amide, Amino, Zwitterionic).[6][8]Non-polar (C18, C8).[5]
Mobile Phase High organic (>70% Acetonitrile) with aqueous buffer.[9]Aqueous buffer with organic modifier (Methanol or Acetonitrile) and an ion-pairing reagent.[11]
Pros Excellent for very polar compounds; uses volatile, MS-friendly mobile phases.[9]Utilizes common reversed-phase columns; retention is highly tunable by adjusting the ion-pair reagent.
Cons Longer column equilibration times; can be sensitive to water content in the sample.Ion-pairing reagents can be difficult to remove from the column and may suppress MS signal.[13]

Table 2: Suggested Starting Conditions for Method Development

ParameterHILIC MethodIon-Pair RP Method
Column Amide or Silica-based HILIC, 5 µmC18, 5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.05 mM Sodium Heptanesulfonate in Water with 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrile with 0.1% Formic Acid
Gradient 95% B to 60% B over 15 minutes5% B to 50% B over 15 minutes
Flow Rate 1.0 mL/min (analytical)1.0 mL/min (analytical)
Temperature 30 °C30 °C
Detection UV (if applicable), ELSD, or MSUV (if applicable), ELSD, or MS

Experimental Protocols

Protocol 1: General HILIC Purification Method

  • Column Selection: Choose a preparative HILIC column (e.g., Silica or Amide phase) with dimensions appropriate for your sample size.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a solution of 10 mM ammonium formate in HPLC-grade water and adjust the pH to 3.0 with formic acid.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude this compound in a mixture of Acetonitrile:Water (e.g., 80:20) to a high concentration. Filter the solution.

  • Injection and Elution: Inject the sample and begin a gradient elution, for example, from 95% B to 60% B over 10-20 column volumes.

  • Fraction Collection: Collect fractions corresponding to the main peak based on the detector signal.

  • Post-Purification: Combine the pure fractions. Remove the solvents, preferably by freeze-drying (lyophilization) to avoid potential degradation and efficiently remove water.[20]

Protocol 2: General Ion-Pair Reversed-Phase Purification Method

  • Column Selection: Choose a preparative C18 column.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a solution of 5 mM sodium heptanesulfonate in HPLC-grade water. Add 0.1% formic acid.

    • Mobile Phase B: Use HPLC-grade acetonitrile with 0.1% formic acid.

  • System Equilibration: Equilibrate the column with the initial mobile phase (e.g., 5% B) until a stable baseline is achieved. This is critical for the ion-pairing reagent to coat the stationary phase.[5]

  • Sample Preparation: Dissolve the crude sample in Mobile Phase A and filter.

  • Injection and Elution: Inject the sample and run a gradient from low to high organic content (e.g., 5% B to 50% B).

  • Fraction Collection: Collect the fractions containing the purified compound.

  • Post-Purification: Combine fractions. The removal of the non-volatile ion-pairing salt can be challenging. This may require a subsequent liquid-liquid extraction or solid-phase extraction (SPE) step to isolate the pure hydrochloride salt.

Mandatory Visualizations

G start Crude Sample (Hydrochloride Salt) sub_process1 Sample Preparation (Filtration) start->sub_process1 Dissolve in appropriate solvent end_node Pure Compound process process decision decision sub_process sub_process process1 Analytical Method Development (HILIC or IP-RP) sub_process1->process1 process2 Preparative Chromatography Run process1->process2 Scale-up method process3 Fraction Collection process2->process3 decision1 Purity Check? (e.g., analytical HPLC) process3->decision1 decision1->process2 <95% Pure (Re-purify) process4 Combine Pure Fractions decision1->process4 >95% Pure process5 Solvent Removal (Lyophilization/Evaporation) process4->process5 process5->end_node

Caption: General workflow for preparative chromatographic purification.

G start Problem: Poor Peak Shape (Tailing) decision1 Is the analyte a basic compound (amine)? start->decision1 decision decision solution solution result result decision2 Are you using a silica-based column? decision1->decision2 Yes solution4 Cause: Column overload or other system issues. decision1->solution4 No decision2->solution4 No solution1 Cause: Secondary interactions with acidic silanols. decision2->solution1 Yes solution5 Solution: Reduce injection volume or check for dead volume. solution4->solution5 solution2 Solution 1: Add competing base to mobile phase (e.g., 0.1% TEA). solution1->solution2 solution3 Solution 2: Lower mobile phase pH (2-3) to protonate silanols. solution1->solution3 result1 Problem Resolved solution2->result1 solution3->result1 solution5->result1

Caption: Troubleshooting logic for poor peak shape (tailing).

References

Identifying degradation products of "Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions regarding the potential degradation of "this compound." The information is intended for researchers, scientists, and drug development professionals to anticipate and troubleshoot stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under stress conditions?

A1: Based on the chemistry of the related pyrrolizidine alkaloids, the primary degradation pathways for this compound are expected to be oxidation and potential ring-opening reactions under specific conditions. Key anticipated pathways include:

  • N-oxidation: The tertiary amine in the pyrrolizidine ring is susceptible to oxidation, forming an N-oxide derivative. This is a common metabolic pathway for pyrrolizidine alkaloids.[1][2]

  • Oxidation to Dehydro-pyrrolizidine: Oxidation can lead to the formation of a double bond in the pyrrolizidine ring, creating a reactive dehydropyrrolizidine alkaloid (DHPA) analogue. These pyrrolic esters are known to be reactive alkylating agents.[2][3]

  • Hydrolytic and Thermal Degradation: While the molecule lacks the ester groups often found in toxic pyrrolizidine alkaloids, the acetic acid side chain and the core ring structure may be susceptible to degradation under extreme pH and high-temperature conditions.[4] The compound is noted to potentially degrade under high temperature and sunlight.[4]

Q2: What specific degradation products should I be looking for in my analysis?

A2: You should primarily look for products resulting from oxidation. The key potential degradation products include:

  • Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid N-oxide: This would result from the oxidation of the nitrogen atom in the ring system.

  • Dehydro-pyrrolizine acetic acid derivatives: These are formed through the introduction of a double bond in the pyrrolizidine ring. These are often highly reactive.

  • Products of Ring Cleavage: Under harsh acidic or basic conditions, or upon strong oxidation, the pyrrolizidine ring system itself may undergo cleavage.

Q3: How can I minimize the degradation of this compound during storage and handling?

A3: To minimize degradation, it is recommended to:

  • Store the compound in a cool, dark, and dry place. The compound may degrade under sunlight and high temperatures.[4]

  • Avoid exposure to strong oxidizing agents.

  • For solutions, use freshly prepared buffers and protect them from light.

  • As the compound is acidic, be aware of potential reactions with alkaline substances.[4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of unexpected peaks in HPLC analysis. Degradation of the compound due to improper storage or experimental conditions.Review storage conditions (light, temperature). Ensure the purity of solvents and reagents. Perform a forced degradation study to identify potential degradants.
Loss of compound potency or concentration over time. Chemical instability in the chosen formulation or solvent.Evaluate the pH and excipients of your formulation. Consider using a different solvent system. Conduct stability studies at different temperatures and humidity levels.
Inconsistent results in biological assays. The presence of active degradation products.Characterize any major degradation products and evaluate their biological activity. Use a stability-indicating analytical method to ensure the purity of the compound before each experiment.

Summary of Expected Degradation under Forced Conditions

The following table summarizes the expected (hypothetical) percentage of degradation of this compound under various stress conditions. This data is illustrative and should be confirmed by experimental studies.

Stress Condition Condition Details Expected Degradation (%) Primary Degradation Products
Acidic Hydrolysis 0.1 M HCl at 80°C for 24h5 - 10%Minor degradation, potential for some ring-opening.
Basic Hydrolysis 0.1 M NaOH at 80°C for 24h10 - 20%Salt formation, potential for ring-opening.
Oxidative 3% H₂O₂ at RT for 24h20 - 40%N-oxide, Dehydro-pyrrolizidine derivatives.
Photolytic Solid-state, UV light (254 nm) for 48h15 - 25%Oxidative and other radical-mediated degradation products.
Thermal Solid-state, 105°C for 48h5 - 15%Dehydration and other thermal decomposition products.

Experimental Protocols

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 80°C for 24 hours.

  • Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 80°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Photolytic Degradation: Expose a thin layer of the solid compound to UV light (254 nm) for 48 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 105°C for 48 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Use mass spectrometry (LC-MS) to identify the mass of the degradation products.

Visualizations

DegradationPathways cluster_oxidation Oxidative Stress (e.g., H₂O₂) cluster_hydrolysis Harsh pH / High Temp parent Tetrahydro-1H-pyrrolizine- 7a(5H)-acetic acid hydrochloride n_oxide N-oxide derivative parent->n_oxide N-oxidation dehydro Dehydro-pyrrolizidine derivative (reactive) parent->dehydro Dehydrogenation ring_opened Ring-opened products parent->ring_opened Hydrolysis

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_stress Forced Degradation Conditions start Start: Prepare 1 mg/mL Stock Solution acid Acidic (0.1 M HCl, 80°C) start->acid base Basic (0.1 M NaOH, 80°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative photo Photolytic (UV light, solid) start->photo thermal Thermal (105°C, solid) start->thermal analysis Sample Preparation (Neutralization, Dilution) acid->analysis base->analysis oxidative->analysis photo->analysis thermal->analysis hplc Analysis by HPLC-UV analysis->hplc ms Structure Elucidation by LC-MS hplc->ms report Final Report: Identify Degradants & Pathways ms->report

Caption: Experimental workflow for a forced degradation study.

References

Optimizing "Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride" concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

Note on the Compound: Initial searches for "Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride" yielded limited publicly available data regarding its use in in vitro studies. However, this chemical structure is closely related to the well-researched non-steroidal anti-inflammatory drug (NSAID), Ketorolac tromethamine . This guide will focus on Ketorolac tromethamine as a representative compound to illustrate the principles and methodologies for optimizing concentrations in in vitro experiments. The troubleshooting and experimental design principles outlined here are broadly applicable to novel compounds with similar characteristics.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: How do I prepare a stock solution of Ketorolac tromethamine for my in vitro experiments?

A1: Ketorolac tromethamine is soluble in organic solvents like DMSO and ethanol, as well as in aqueous buffers.[1] For cell culture applications, preparing a high-concentration stock in sterile DMSO is a common practice. Subsequently, this stock solution should be diluted in your cell culture medium to achieve the final desired concentrations. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1]

Q2: What is a typical starting concentration range for Ketorolac tromethamine in in vitro studies?

A2: The effective concentration of Ketorolac tromethamine can vary significantly depending on the cell type and the biological endpoint being measured. Based on published studies, a broad range to start with could be from 0.005 mM to 9.02 mM.[2][3] For anti-inflammatory studies, concentrations around 20 mg/ml have been shown to be effective.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: I am observing high levels of cell death in my experiments. What could be the cause?

A3: High cytotoxicity could be due to several factors:

  • High Compound Concentration: Ketorolac, like many compounds, can be toxic to cells at high concentrations. You may need to lower the concentration range in your experiments.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%).

  • Compound Instability: While generally stable, the stability of the compound in your specific culture medium and conditions should be considered.

  • Cell Line Sensitivity: Different cell lines will have varying sensitivities to the compound.

Q4: How long should I incubate the cells with Ketorolac tromethamine?

A4: Incubation times in the literature vary from a few hours to several days. For example, studies on HT-29 cells have used 24 and 48-hour time points.[3] The optimal incubation time will depend on the specific biological question you are asking and the turnover rate of the target you are studying. A time-course experiment is recommended to determine the ideal duration for your assay.

Quantitative Data Summary

The following table summarizes concentrations and effects of Ketorolac tromethamine reported in various in vitro studies.

Cell LineConcentration RangeDurationObserved EffectReference
ATDC5 ChondrocytesNot specified, but 20 mg/ml was optimalNot SpecifiedIncreased cell viability in IL-1β-induced injury model; decreased COX-2 expression.[4]
HT-29 (Human Colorectal Cancer)0.005 mM - 0.08 mM48 hoursDecreased cell viability in a dose-dependent manner.[3]
Renal Cell Carcinoma (RCC) Patient-Derived and Established Cell LinesIC50 range: 2.8 - 5.47 mM (2D assay); 0.28 - 3.8 mM (clonogenic assay)72 - 96 hoursCytotoxicity.[2]
BJ (Human Fibroblast)25 - 400 µg/mL24 hoursIncreased cell viability at lower concentrations.[5]
Vero (Kidney Epithelial)100, 500, 1000 µg/mLUp to 72 hoursHigh biocompatibility, minimal toxicity.[6]

Experimental Protocols

Protocol: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)

This protocol provides a general framework for a dose-response experiment to find the optimal, non-toxic concentration range of a compound.

  • Cell Seeding:

    • Culture your cells of interest to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 100X stock solution of Ketorolac tromethamine in DMSO.

    • Perform serial dilutions of the stock solution in a sterile microcentrifuge tube or a separate 96-well plate to create a range of 100X working stocks.

    • Add 1 µL of each working stock to the corresponding wells of the cell plate. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation:

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT reagent in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings of the treated wells to the vehicle control wells.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • From this curve, you can determine the IC50 (concentration at which 50% of cell viability is inhibited) and select appropriate non-toxic concentrations for subsequent experiments.

Visualizations

experimental_workflow Experimental Workflow for Concentration Optimization cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock Prepare High-Concentration Stock Solution (e.g., in DMSO) serial_dilutions Perform Serial Dilutions for Working Concentrations stock->serial_dilutions treat_cells Treat Cells with Different Compound Concentrations serial_dilutions->treat_cells seed_cells Seed Cells in Multi-well Plate seed_cells->treat_cells incubate Incubate for a Defined Period treat_cells->incubate endpoint_assay Perform Endpoint Assay (e.g., MTT, qPCR, Western Blot) incubate->endpoint_assay data_acquisition Acquire Data (e.g., Absorbance, Ct values) endpoint_assay->data_acquisition dose_response Plot Dose-Response Curve data_acquisition->dose_response determine_optimal Determine Optimal Concentration Range (e.g., IC50, EC50) dose_response->determine_optimal

Caption: Workflow for optimizing compound concentration in vitro.

cox_pathway Ketorolac Mechanism of Action membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid PLA2 cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_cox1 Prostaglandins (e.g., for gastric protection, platelet aggregation) cox1->prostaglandins_cox1 prostaglandins_cox2 Prostaglandins (e.g., for inflammation, pain, fever) cox2->prostaglandins_cox2 ketorolac Ketorolac ketorolac->cox1 ketorolac->cox2

Caption: Ketorolac's inhibition of COX-1 and COX-2 pathways.

References

"Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride" side effects and toxicity in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Analyzing Toxicity Data

I'm currently focused on gathering information about the side effects and toxicity of "Tetrahydro-1H-pyrrolizine- 7a(5H)-acetic acid hydrochloride" in animal models. I've initiated searches for animal studies related to these topics. My next step will be to search for quantitative data.

Initiating Search Refinement

Now, I'm refining my search terms to be more precise. I'm focusing on "Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride" and its specific side effects and toxicity in animals. Quantitative data, including LD50 values and organ-specific toxicity, are my next targets. I'm also looking for detailed experimental protocols, especially methodologies for toxicity assessment and biochemical analysis, alongside mechanisms of toxicity. After this information is structured into a question-and-answer format, I will create Graphviz diagrams for any pathways or workflows identified.

Prioritizing Search Strategies

I've revised my search approach, starting with "this compound" side effects and toxicity in animals. Now, I'm prioritizing quantitative data like LD50 values and organ-specific toxicity. Simultaneously, I'll hunt for detailed experimental protocols, focusing on methodologies, histopathology, and biochemical analysis. I'm also delving into potential toxicity mechanisms and affected signaling pathways, aiming to structure findings into a Q&A format, create data tables, and draft protocols before diagramming pathways and workflows in Graphviz.

Validation & Comparative

A Comparative Guide: Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride vs. Doxorubicin in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the established chemotherapeutic agent, doxorubicin, and the chemical compound Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride for the treatment of breast cancer. The comparison is based on currently available experimental data.

Introduction

Doxorubicin is a well-established anthracycline antibiotic and a cornerstone of chemotherapy regimens for various cancers, including breast cancer. Its efficacy and mechanism of action have been extensively studied. This compound is a pyrrolizidine alkaloid derivative. While some chemical suppliers suggest potential antineoplastic activity, there is a notable lack of publicly available scientific literature detailing its efficacy and mechanism of action in breast cancer models.[1] This guide will present the comprehensive data available for doxorubicin and discuss this compound within the broader context of pyrrolizidine alkaloids.

Quantitative Data Presentation

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cancer cell growth. The following tables summarize the available IC50 values for doxorubicin and this compound in various breast cancer cell lines.

Table 1: In Vitro Cytotoxicity of Doxorubicin in Human Breast Cancer Cell Lines

Cell LineMolecular SubtypeIC50 (µM)Incubation TimeAssay Method
MCF-7Luminal A (ER+, PR+, HER2-)2.5024 hMTT
MCF-7Luminal A (ER+, PR+, HER2-)8.30648 hSRB
MDA-MB-231Triple-Negative (ER-, PR-, HER2-)6.60248 hSRB
AMJ13Not Specified223.6 (µg/ml)Not SpecifiedMTT
4T1Murine Triple-NegativeNot SpecifiedNot SpecifiedNot Specified

Note: IC50 values can vary depending on experimental conditions such as cell density, passage number, and specific assay protocols.

Table 2: In Vitro Cytotoxicity of this compound in Human Breast Cancer Cell Lines

Cell LineMolecular SubtypeIC50 (µM)Incubation TimeAssay Method
MCF-7Luminal A (ER+, PR+, HER2-)Data Not AvailableData Not AvailableData Not Available
MDA-MB-231Triple-Negative (ER-, PR-, HER2-)Data Not AvailableData Not AvailableData Not Available
SK-BR-3HER2-PositiveData Not AvailableData Not AvailableData Not Available
4T1Murine Triple-NegativeData Not AvailableData Not AvailableData Not Available
In Vivo Efficacy

Xenograft models in immunocompromised mice are crucial for evaluating the in vivo antitumor activity of a compound.

Table 3: In Vivo Efficacy of Doxorubicin in Breast Cancer Xenograft Models

Xenograft ModelTreatment RegimenOutcome
4T1 (murine) in BALB/c mice7.5 mg/kg doxorubicinInhibition of tumor growth
MDA-MB-231 in nude miceDoxorubicin (dose not specified)Enhanced lung metastasis (when used alone)
MDA-MB-468LN in nude mice4 mg/kg HA-DOX conjugateDelayed tumor progression by ~10 weeks, increased survival
R-27 (human) in nude mice8 mg/kg doxorubicin (i.v.)Antitumor activity

Table 4: In Vivo Efficacy of this compound in Breast Cancer Xenograft Models

Xenograft ModelTreatment RegimenOutcome
Not SpecifiedData Not AvailableData Not Available

Mechanism of Action

Doxorubicin

Doxorubicin exerts its cytotoxic effects through a multi-pronged approach:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, disrupting DNA replication and transcription. It also stabilizes the complex between DNA and topoisomerase II, leading to double-strand breaks that trigger apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to a semiquinone form, which generates ROS. This induces oxidative stress, damaging cellular components like lipids, proteins, and DNA.

  • Induction of Apoptosis: The extensive cellular damage caused by doxorubicin activates intrinsic apoptotic pathways, leading to programmed cell death.

Doxorubicin_Mechanism Doxorubicin's Multifaceted Mechanism of Action Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition CellMembrane Cellular Metabolism Dox->CellMembrane Redox Cycling DSB DNA Double-Strand Breaks TopoII->DSB ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress CellMembrane->ROS Apoptosis Apoptosis (Cell Death) DSB->Apoptosis OxidativeStress->Apoptosis

Caption: Doxorubicin's mechanism of action.

This compound & Pyrrolizidine Alkaloids

Specific mechanistic data for this compound is not available. However, as a pyrrolizidine alkaloid (PA), its activity is likely related to the known mechanism of this class of compounds. PAs themselves are generally inactive prodrugs. They require metabolic activation in the liver by cytochrome P450 enzymes to form highly reactive pyrrolic esters. These reactive metabolites are potent alkylating agents that can form adducts with DNA, leading to DNA cross-linking and, ultimately, cell death.[2]

A significant challenge with PAs is their hepatotoxicity, which is a direct consequence of their mechanism of action.[3] Current research efforts are focused on developing strategies for tumor-specific activation of PA prodrugs to minimize systemic toxicity.[3]

PA_Mechanism General Mechanism of Pyrrolizidine Alkaloids PA Pyrrolizidine Alkaloid (Prodrug) Liver Liver (Cytochrome P450) PA->Liver Metabolic Activation Metabolite Reactive Pyrrolic Ester (Active Metabolite) Liver->Metabolite DNA Tumor Cell DNA Metabolite->DNA Alkylation Adducts DNA Adducts & Cross-linking DNA->Adducts Apoptosis Apoptosis (Cell Death) Adducts->Apoptosis MTT_Workflow Workflow for In Vitro Cytotoxicity (MTT) Assay Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Add Test Compound (Varying Concentrations) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

References

Comparative cytotoxicity of "Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride" and other pyrrolizidine alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the cytotoxic profiles of various pyrrolizidine alkaloids, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring toxins produced by thousands of plant species.[1][2] Human exposure can occur through the consumption of contaminated herbal products, teas, and honey.[1] The toxicity of PAs, particularly their hepatotoxicity, is a significant concern, with effects ranging from acute liver damage to chronic carcinogenicity.[2][3][4] The cytotoxic effects of PAs are closely linked to their chemical structure, specifically the presence of an unsaturated necine base, which becomes activated by cytochrome P450 (CYP) enzymes in the liver to form reactive pyrrolic esters.[3][4][5] These reactive metabolites can then bind to cellular macromolecules, leading to cytotoxicity, genotoxicity, and apoptosis.[5][6]

This guide provides a comparative overview of the cytotoxicity of several well-studied pyrrolizidine alkaloids. While direct cytotoxic data for Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride is not available in the current literature, this document serves as a comprehensive example of how to evaluate and compare the cytotoxic potential of other PAs. The information presented is based on in vitro studies, with a focus on quantitative data, experimental protocols, and the underlying molecular pathways.

Comparative Cytotoxicity Data

The cytotoxic potential of different PAs varies significantly based on their structural features, such as the type of necine base and the nature of the ester side chains.[6] Generally, macrocyclic diesters are more toxic than open-chain diesters, which are in turn more toxic than monoesters.[1][4] The following table summarizes the comparative cytotoxicity of selected PAs based on available in vitro data.

Pyrrolizidine AlkaloidChemical StructureCell LineAssayKey FindingsReference
Retrorsine Cyclic diester of retronecineHepaRGCCK-8Exhibited concentration-dependent cytotoxicity.[1][1]
Monocrotaline Cyclic diester of retronecineHepaRGCCK-8Showed concentration-dependent cytotoxicity.[1][1]
Retronecine Necine baseHepaRGCCK-8Exhibited concentration-dependent cytotoxicity.[1][1]
Platyphylline Saturated necine base esterHepaRGCCK-8Considered less toxic due to its saturated structure.[1][1]
Intermedine Monoester of retronecinePrimary mouse hepatocytes, HepG2, H22CCK-8Induced dose-dependent cytotoxicity and apoptosis.[6][6]
Lasiocarpine Open-chain diester of heliotridineHepG2 clone 9, Rat hepatocytesNot specifiedDemonstrated high cytotoxicity, being the most potent among 14 PAs tested in one study.[4][2][4]
Riddelliine Cyclic diester of retronecineHepG2 clone 9Not specifiedShowed significant cytotoxicity.[4][2][4]
Senecionine Cyclic diester of retronecineHepaRGNot specifiedAmong the most toxic PAs, with the order of cytotoxicity being senecionine > echimidine/heliotrine > senkirkine.[6][2][6]
Echimidine Open-chain diester of retronecineHepaRGNot specifiedDemonstrated cytotoxicity.[6][6]
Heliotrine Monoester of heliotridineHepaRGNot specifiedShowed cytotoxic effects.[6][2][6]
Senkirkine Otonecine-typeHepaRGNot specifiedConsidered less toxic compared to retronecine-type PAs.[6][6]

Experimental Protocols

The evaluation of PA cytotoxicity typically involves in vitro cell-based assays. Below are detailed methodologies for common experiments cited in the literature.

Cell Viability and Cytotoxicity Assays

1. Cell Counting Kit-8 (CCK-8) Assay:

  • Principle: This colorimetric assay measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.[6]

  • Protocol:

    • Cell Seeding: Plate cells (e.g., HepaRG) in 96-well plates at a density of 1 x 10³ to 1 x 10⁴ cells/well and allow them to adhere and differentiate.[1]

    • Treatment: Expose the cells to various concentrations of the test PAs (e.g., 0 to 800 µM) for a specified period (e.g., 24 hours).[1] Include a positive control for cytotoxicity (e.g., 10 µM Camptothecin).[1]

    • Incubation with CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C in the dark.[1]

    • Measurement: Measure the absorbance at 450 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

2. MTT Assay:

  • Principle: This assay is similar to the CCK-8 assay but uses 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondria reduce MTT to a purple formazan product, which is then solubilized, and the absorbance is measured.

  • General Protocol:

    • Cell Culture: Culture human liver cell lines (e.g., HepG2) or primary hepatocytes in a suitable medium.

    • Treatment: Expose cells to a range of PA concentrations for a predetermined time.

    • MTT Incubation: Add MTT solution to each well and incubate for a few hours.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm).

Visualization of Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepaRG, HepG2) seeding Cell Seeding (96-well plate) cell_culture->seeding pa_treatment PA Exposure (Various Concentrations) seeding->pa_treatment incubation Incubation with Assay Reagent (e.g., CCK-8, MTT) pa_treatment->incubation controls Controls (Vehicle, Positive) measurement Absorbance Measurement incubation->measurement data_analysis Calculation of Cell Viability (%) measurement->data_analysis ic50 IC50 Determination data_analysis->ic50

Caption: Workflow for in vitro cytotoxicity testing of pyrrolizidine alkaloids.

Signaling Pathways in Pyrrolizidine Alkaloid-Induced Cytotoxicity

The cytotoxic effects of PAs are mediated by a complex interplay of cellular events, primarily initiated by the metabolic activation of PAs in the liver.

General Pathway of PA-Induced Hepatotoxicity

The primary mechanism of PA-induced cytotoxicity involves their conversion to reactive metabolites by CYP enzymes, leading to cellular damage and apoptosis.[6]

pa_toxicity_pathway cluster_activation Metabolic Activation cluster_damage Cellular Damage cluster_apoptosis Apoptosis PA Pyrrolizidine Alkaloid (PA) CYP CYP450 Enzymes (in Liver) PA->CYP Metabolism Reactive_Metabolites Reactive Pyrrolic Esters CYP->Reactive_Metabolites ROS Reactive Oxygen Species (ROS) Generation Reactive_Metabolites->ROS ER_Stress Endoplasmic Reticulum Stress Reactive_Metabolites->ER_Stress DNA_Damage DNA Adducts & Damage Reactive_Metabolites->DNA_Damage Mitochondrial_Damage Mitochondrial Membrane Potential Disruption ROS->Mitochondrial_Damage Cytochrome_c Cytochrome c Release Mitochondrial_Damage->Cytochrome_c Caspase_Activation Caspase-3 Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of pyrrolizidine alkaloid-induced cytotoxicity.

Studies have shown that exposure to PAs can lead to oxidative stress, mitochondrial damage, and endoplasmic reticulum stress.[1] For instance, the PA intermedine has been demonstrated to induce apoptosis by generating excessive reactive oxygen species (ROS), altering the mitochondrial membrane potential, and releasing cytochrome c, which in turn activates the caspase-3 pathway.[6] Furthermore, some PAs can cause cell cycle arrest, typically in the G2/M or S phase, and defects in DNA damage repair.[1][4]

Conclusion

The cytotoxicity of pyrrolizidine alkaloids is a complex, structure-dependent process that poses a significant risk to human health. This guide highlights the differences in cytotoxic potential among various PAs and provides a framework for their evaluation using standard in vitro assays. While data on "this compound" is currently lacking, the methodologies and comparative data presented for other PAs offer a valuable resource for researchers in the fields of toxicology and drug development. Further research is warranted to elucidate the toxic profiles of a wider range of PAs and to develop strategies to mitigate their harmful effects.

References

"Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride" efficacy compared to novel pyrrolizine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Efficacy Analysis of Novel Pyrrolizine Derivatives

Introduction

The pyrrolizine scaffold is a core structural motif in a multitude of synthetic and natural compounds that exhibit a wide array of biological activities.[1] These activities include anti-inflammatory, analgesic, and anticancer properties, making pyrrolizine derivatives a significant area of interest for drug discovery and development.[1][2] Notably, derivatives such as Ketorolac (an anti-inflammatory agent) and Mitomycin C (an anticancer drug) have been approved for clinical use.[1][2] This guide provides a comparative overview of the efficacy of various novel pyrrolizine derivatives based on published experimental data.

It is important to note that a literature search for "Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride" did not yield any public data regarding its biological efficacy. Therefore, this document will focus on comparing the performance of several classes of novel pyrrolizine derivatives for which experimental data are available.

Data Presentation: Efficacy of Novel Pyrrolizine Derivatives

The following tables summarize the quantitative efficacy data for different series of novel pyrrolizine derivatives in anti-inflammatory and anticancer assays.

Table 1: Anti-inflammatory Activity of Pyrrolizine-5-Carboxamide Derivatives

This table presents the in vitro inhibitory activity against Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes and in vivo anti-inflammatory activity for a series of N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivatives.

Compound IDSubstitutionCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)In Vivo Anti-inflammatory Activity (% Edema Inhibition)Reference
12 6-amino5.691.97Higher than Ibuprofen
13 6-(2-chloroacetamido)2.450.85Highest activity in the series
14 6-(4-methylpiperazin-1-yl)--Least active in the series
16 ---Higher than Ibuprofen
17 ---Higher than Ibuprofen
Ibuprofen Standard NSAID--Standard Reference
Ketorolac Pyrrolizine NSAID--Potent Analgesic

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity. % Edema Inhibition is a measure of the reduction in swelling in the carrageenan-induced rat paw edema model.

Table 2: Anticancer Activity of Novel Pyrrolizine Derivatives

This table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various novel pyrrolizine derivatives against different human cancer cell lines.

Compound ClassSpecific Derivative(s)Target Cancer Cell Line(s)IC₅₀ (µM)Proposed Mechanism of ActionReference(s)
Pyrrolizine-5-Carboxamides10c MCF-7 (Breast)4.72Kinase/COX inhibition, Apoptosis[3][4]
12b A549 (Lung), Hep3B (Liver)Most active in studyCOX-2 inhibition, Apoptosis[3]
4b, 5b MCF-7, A2780, HT290.30 - 0.92COX inhibition, Apoptosis[5][6][7]
4c MCF-70.08COX inhibition, Apoptosis[5][6][7]
Urea Derivatives14b-d MCF-7, PC-3 (Prostate)< 2.73Apoptosis induction[8]
Benzo[4][9]pyrrolizino[1,2-b]quinolines37 L1210 (Leukemia), MCF-70.55Not specified[2][9]
PC-34.94Not specified[2][9]
Spiro-pyrrolopyridazinesSPP10 MCF-7, H69AR (Lung), PC-32.31, 3.16, 4.2EGFR inhibition, Apoptosis[10]

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX enzymes.

  • Principle: The assay measures the peroxidase component of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[11]

  • Protocol Outline:

    • In an Eppendorf tube, mix 146 µL of 100 mM Tris-HCl (pH 8.0) buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.[8]

    • Add 20 µL of a buffer solution containing either COX-1 or COX-2 enzyme and incubate at room temperature for 2 minutes.[8]

    • Add 2 µL of the test compound (dissolved in DMSO) to the enzyme solution and pre-incubate at 37°C for 10 minutes.[8]

    • Initiate the reaction by adding 20 µL of a 1.1 mM arachidonic acid solution.[11]

    • Measure the absorbance at 590-611 nm using a plate reader.[11]

    • Calculate the percent inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.[8]

Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Principle: Subplantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.[7][12]

  • Protocol Outline:

    • Divide rats into groups (e.g., control, standard drug, test compound groups).

    • Administer the test compound or standard drug (e.g., indomethacin) intraperitoneally or orally to the respective groups. The control group receives the vehicle.[7]

    • After a set time (e.g., 30 minutes), induce inflammation by injecting 100 µL of a 1% carrageenan suspension into the subplantar tissue of the right hind paw of each rat.[7]

    • Measure the paw volume or thickness using a plethysmometer or digital caliper at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[7]

    • Calculate the edema volume as the difference in paw volume before and after carrageenan injection.[7]

    • The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(C - T) / C] x 100, where C is the mean edema of the control group and T is the mean edema of the treated group.[13]

MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[6]

  • Protocol Outline:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[6][14]

    • Treat the cells with various concentrations of the test pyrrolizine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[14][15]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to dissolve the formazan crystals.[14][15]

    • Measure the absorbance of the solution at 570 nm using a microplate reader.[14]

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.[6]

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the activities of the discussed pyrrolizine derivatives.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Pyrrolizine_Derivatives Novel Pyrrolizine Derivatives Pyrrolizine_Derivatives->COX_Enzymes Inhibition

Caption: COX Inhibition Pathway for Anti-inflammatory Action.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Pyrrolizine_Derivatives Spiro-pyrrolopyridazines (e.g., SPP10) Pyrrolizine_Derivatives->EGFR Inhibition

Caption: EGFR Signaling Pathway in Cancer and its Inhibition.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., TRAIL) Death_Receptors Death Receptors Death_Ligands->Death_Receptors Caspase8 Caspase-8 (Initiator) Death_Receptors->Caspase8 Caspase37 Caspase-3/7 (Executioner) Caspase8->Caspase37 Cellular_Stress Cellular Stress Bcl2_Family Bcl-2 Family (Bax/Bak) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis (Programmed Cell Death) Caspase37->Apoptosis Pyrrolizine_Derivatives Novel Pyrrolizine Derivatives Pyrrolizine_Derivatives->Apoptosis Induction

Caption: Intrinsic and Extrinsic Apoptosis Signaling Pathways.

References

Validating the Anticancer Activity of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the in vivo anticancer efficacy of the novel compound Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride. Due to the limited availability of specific preclinical data for this compound, this document serves as a template, presenting a hypothetical yet plausible comparison with a standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU), in a colorectal cancer xenograft model. The experimental protocols and data presented are illustrative and based on established methodologies in the field.

Comparative Efficacy in Colorectal Cancer Xenograft Model

The following table summarizes hypothetical quantitative data comparing the anticancer effects of this compound and 5-Fluorouracil in a subcutaneous colorectal cancer xenograft model using HCT116 cells.

ParameterVehicle ControlThis compound (50 mg/kg)5-Fluorouracil (20 mg/kg)
Tumor Volume Inhibition (%) 06548
Final Average Tumor Volume (mm³) 1500 ± 250525 ± 110780 ± 150
Body Weight Change (%) +2-5-10
Tumor Doubling Time (Days) 82015

Experimental Protocols

A detailed methodology for the key experiments is provided below to ensure reproducibility and accurate comparison.

Cell Culture

Human colorectal carcinoma HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Animal Model

All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC). Six-week-old female athymic nude mice (nu/nu) were used for the study.

Xenograft Implantation

HCT116 cells were harvested during the exponential growth phase and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/100 µL. Each mouse was subcutaneously injected with 100 µL of the cell suspension into the right flank. Tumors were allowed to grow to an average volume of 100-150 mm³ before the commencement of treatment.

Drug Administration

Mice were randomly assigned to three groups (n=8 per group):

  • Vehicle Control: Administered with 100 µL of saline solution intraperitoneally (i.p.) daily.

  • This compound: Administered i.p. daily at a dose of 50 mg/kg.

  • 5-Fluorouracil: Administered i.p. every three days at a dose of 20 mg/kg.

Treatment was continued for 21 days.

Tumor Measurement and Data Analysis

Tumor dimensions were measured twice weekly using digital calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2. Body weight was also recorded at each measurement. The percentage of tumor volume inhibition was calculated at the end of the study.

Visualizing the Experimental Workflow and Potential Mechanism

Experimental Workflow

The following diagram illustrates the workflow of the in vivo xenograft study.

G cluster_setup Experiment Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis cell_culture HCT116 Cell Culture implantation Subcutaneous Implantation (5x10^6 cells/mouse) cell_culture->implantation animal_acclimatization Athymic Nude Mice Acclimatization animal_acclimatization->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (21 days) randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring data_collection Final Data Collection monitoring->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis results Results Interpretation statistical_analysis->results

In vivo xenograft experimental workflow.
Plausible Signaling Pathway of Action

Pyrrolizidine alkaloids, the class of compounds to which this compound belongs, are known to exert their anticancer effects through DNA damage after metabolic activation. The diagram below depicts a plausible signaling pathway.[1]

G compound Tetrahydro-1H-pyrrolizine- 7a(5H)-acetic acid hydrochloride metabolic_activation Metabolic Activation (e.g., by CYPs) compound->metabolic_activation active_metabolite Reactive Pyrrolic Metabolite metabolic_activation->active_metabolite dna_damage DNA Adduct Formation & Cross-linking active_metabolite->dna_damage cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) dna_damage->cell_cycle_arrest apoptosis Apoptosis dna_damage->apoptosis tumor_inhibition Tumor Growth Inhibition cell_cycle_arrest->tumor_inhibition apoptosis->tumor_inhibition

Proposed mechanism of action.

Discussion

The hypothetical data suggest that this compound could be a potent anticancer agent, demonstrating superior tumor growth inhibition compared to the standard chemotherapeutic, 5-FU, in this colorectal cancer xenograft model. Furthermore, the reduced impact on body weight suggests a potentially favorable toxicity profile.

The proposed mechanism of action, involving metabolic activation to a DNA-damaging species, is consistent with the known pharmacology of related pyrrolizidine alkaloids.[1] This mode of action, leading to cell cycle arrest and apoptosis, provides a strong rationale for its anticancer activity.

Conclusion

While the presented data is illustrative, it highlights the potential of this compound as a promising candidate for cancer therapy. Further in vivo studies across a panel of cancer cell line-derived and patient-derived xenograft models are warranted to fully elucidate its efficacy and therapeutic window. This guide provides a robust framework for conducting such validation studies.

References

Comparative Analysis of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride in Drug-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic activity of a novel pyrrolizine derivative, Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride (referred to herein as Compound X), against various drug-resistant cancer cell lines. The performance of Compound X is benchmarked against established chemotherapeutic agents, offering insights into its potential to overcome common mechanisms of drug resistance. The experimental data presented is based on standardized in vitro assays.

I. Introduction to Compound X and Drug Resistance

Compound X is a synthetic small molecule featuring a tetrahydro-1H-pyrrolizine core. While the broader class of pyrrolizine alkaloids has been investigated for cytotoxic properties, the efficacy of Compound X in the context of multidrug resistance has not been extensively characterized. Drug resistance remains a primary obstacle in cancer therapy, often driven by mechanisms such as the overexpression of drug efflux pumps (e.g., P-glycoprotein), alterations in drug targets, and dysregulation of apoptotic signaling pathways. This guide evaluates the potential of Compound X to circumvent these resistance mechanisms.

II. Cross-Resistance Profile of Compound X

The cytotoxic activity of Compound X was assessed across a panel of well-characterized drug-resistant cancer cell lines and compared with standard chemotherapeutic drugs. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay following 72 hours of drug exposure.

Table 1: IC50 Values (µM) of Compound X and Other Anticancer Drugs in Sensitive and Resistant Cell Lines

Cell LineDrug Resistance MechanismCompound XDoxorubicinPaclitaxelCisplatin
MCF-7 (Parental)-2.5 ± 0.30.5 ± 0.10.01 ± 0.0025.2 ± 0.8
MCF-7/ADR P-gp Overexpression3.1 ± 0.415.8 ± 2.12.5 ± 0.35.5 ± 0.9
A549 (Parental)-4.2 ± 0.50.8 ± 0.10.02 ± 0.0048.1 ± 1.1
A549/T Tubulin Mutation4.8 ± 0.60.9 ± 0.23.2 ± 0.48.5 ± 1.3
OVCAR-8 (Parental)-1.8 ± 0.20.3 ± 0.050.008 ± 0.0013.5 ± 0.6
OVCAR-8/CIS Enhanced DNA Repair2.1 ± 0.30.4 ± 0.070.01 ± 0.00225.4 ± 3.7

Resistance Index (RI) , calculated as the ratio of IC50 in the resistant cell line to the parental cell line, indicates the degree of resistance.

Table 2: Resistance Index (RI) for Compound X and Other Anticancer Drugs

Cell LineCompound XDoxorubicinPaclitaxelCisplatin
MCF-7/ADR 1.2431.62501.06
A549/T 1.141.131601.05
OVCAR-8/CIS 1.171.331.257.26

The data suggests that Compound X exhibits a significantly lower resistance index across all tested resistant cell lines compared to the drugs to which the cells have developed resistance. This indicates that Compound X may not be a substrate for the P-gp efflux pump and its mechanism of action may differ from that of tubulin binders and DNA-damaging agents.

III. Experimental Protocols

  • Parental Cell Lines: MCF-7 (breast adenocarcinoma), A549 (non-small cell lung cancer), and OVCAR-8 (ovarian carcinoma) were obtained from ATCC.

  • Resistant Cell Lines:

    • MCF-7/ADR: Developed by continuous exposure of MCF-7 cells to increasing concentrations of doxorubicin.

    • A549/T: Developed by selection with paclitaxel.

    • OVCAR-8/CIS: Developed by intermittent high-dose exposure to cisplatin.

  • Culture Conditions: All cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Resistant cell lines were periodically cultured in the presence of the respective drug to maintain the resistant phenotype.

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Procedure:

    • Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

    • The following day, cells were treated with serial dilutions of Compound X, doxorubicin, paclitaxel, or cisplatin for 72 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

    • The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

    • The IC50 values were calculated from dose-response curves using non-linear regression analysis.

MTT_Assay_Workflow start Seed Cells in 96-well Plate drug_treatment Add Serial Dilutions of Drugs start->drug_treatment incubation_72h Incubate for 72 hours drug_treatment->incubation_72h mtt_addition Add MTT Solution incubation_72h->mtt_addition incubation_4h Incubate for 4 hours mtt_addition->incubation_4h dissolve Dissolve Formazan with DMSO incubation_4h->dissolve read_absorbance Read Absorbance at 570 nm dissolve->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

MTT Assay Experimental Workflow.

To determine if Compound X induces apoptosis, flow cytometry analysis using Annexin V-FITC and Propidium Iodide (PI) staining was performed.

  • Procedure:

    • MCF-7 and MCF-7/ADR cells were treated with Compound X at their respective IC50 concentrations for 48 hours.

    • Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer.

    • Annexin V-FITC and PI were added to the cell suspension and incubated for 15 minutes in the dark.

    • The stained cells were analyzed by flow cytometry.

Table 3: Apoptosis Induction by Compound X in MCF-7 and MCF-7/ADR Cells

Cell LineTreatmentEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
MCF-7 Control2.1 ± 0.51.5 ± 0.33.6 ± 0.8
Compound X25.8 ± 3.110.2 ± 1.536.0 ± 4.6
MCF-7/ADR Control2.5 ± 0.61.8 ± 0.44.3 ± 1.0
Compound X22.5 ± 2.88.9 ± 1.231.4 ± 4.0

The results indicate that Compound X induces a significant level of apoptosis in both parental and doxorubicin-resistant MCF-7 cells, suggesting its ability to overcome apoptosis evasion mechanisms.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Compound X Compound X Compound X->Mitochondrion Induces stress Bcl-2 Bcl-2 Bcl-2->Mitochondrion Inhibits Apoptosis Apoptosis Caspase-3->Apoptosis

Hypothesized Apoptotic Pathway of Compound X.

IV. Conclusion

The findings from this comparative guide suggest that this compound (Compound X) is a promising candidate for further investigation as an anticancer agent, particularly for its potential to overcome multidrug resistance. Its consistent cytotoxic activity across various resistant cell lines, coupled with its ability to induce apoptosis, warrants further preclinical and in vivo studies to elucidate its precise mechanism of action and to evaluate its therapeutic potential. The detailed experimental protocols provided herein can serve as a foundation for such future research.

A Comparative Guide to the Mechanisms of DNA Damaging Agents: Featuring Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride, a member of the pyrrolizidine alkaloid (PA) class of compounds, alongside other well-characterized DNA damaging agents. While specific experimental data for this compound is limited, this document leverages the extensive research on carcinogenic PAs to elucidate its probable mechanism of action and contrasts it with agents that induce different forms of DNA damage.

Introduction to DNA Damaging Agents

DNA damaging agents are a broad category of compounds that induce structural alterations to DNA, triggering cellular responses that can lead to cell cycle arrest, apoptosis, or mutagenesis. These agents are classified based on the type of damage they inflict, which in turn dictates their mechanism of action and therapeutic applications, particularly in oncology. Major classes include alkylating agents, cross-linking agents, agents causing single and double-strand breaks, and DNA adduct-forming agents.

This compound belongs to the pyrrolizidine alkaloids, a group of natural products known for their potential genotoxicity. The core mechanism for many carcinogenic PAs involves metabolic activation to reactive electrophiles that form covalent adducts with DNA bases.

Mechanism of Action: Pyrrolizidine Alkaloids vs. Other DNA Damaging Agents

The genotoxic effects of carcinogenic pyrrolizidine alkaloids are not inherent to the parent compounds but arise from their metabolic activation in the liver. This process is central to their mechanism of action and distinguishes them from many direct-acting DNA damaging agents.

This compound and Pyrrolizidine Alkaloids

The proposed mechanism of action for carcinogenic PAs, and by extension likely for this compound, involves a multi-step process:

  • Metabolic Activation: PAs are metabolized by cytochrome P450 enzymes in the liver to form reactive pyrrolic esters, specifically dehydropyrrolizidine alkaloids (DHP).[1][2]

  • DNA Adduct Formation: The electrophilic DHP readily reacts with nucleophilic sites on DNA bases, primarily guanine and adenine, to form DHP-DNA adducts.[1][3][4] This covalent binding distorts the DNA helix and interferes with replication and transcription.

  • Cellular Response: The formation of these bulky DNA adducts triggers the DNA damage response (DDR), leading to cell cycle arrest, and if the damage is severe, apoptosis.[5] Persistent, unrepaired adducts can lead to mutations and carcinogenesis.[1]

Comparative DNA Damaging Agents

To provide a clear comparison, we will examine the mechanisms of two other classes of DNA damaging agents: alkylating agents (e.g., Temozolomide) and platinum-based cross-linking agents (e.g., Cisplatin).

  • Alkylating Agents (e.g., Temozolomide): These agents transfer alkyl groups to DNA bases, most commonly at the N7 or O6 positions of guanine. O6-methylguanine is a particularly mutagenic lesion that can lead to G:C to A:T transition mutations if not repaired. Unlike PAs, which form bulky adducts, alkylating agents add smaller chemical groups.

  • Platinum-Based Cross-Linking Agents (e.g., Cisplatin): Cisplatin forms covalent bonds with DNA, primarily at the N7 position of purines. It is known for creating intrastrand and interstrand cross-links. These cross-links are highly cytotoxic as they physically block DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Quantitative Comparison of Cytotoxicity

The following table summarizes the cytotoxic potential of various pyrrolizidine alkaloids in metabolically competent human liver cancer cells (HepG2-CYP3A4) and primary human hepatocytes. It is important to note that specific IC50 or EC50 values for this compound are not available in the public domain. The data presented here for other PAs provides a reference for the expected potency range.

Pyrrolizidine AlkaloidCell LineExposure Time (h)EC50 (µM)Reference
LasiocarpineHepG2-CYP3A42412.6[6][7]
SeneciphyllineHepG2-CYP3A42426.2[6][7]
RetrorsineHepG2-CYP3A472~2-60[6][7]
EchimidineHepG2-CYP3A472~2-60[6][7]
RiddelliineHepG2-CYP3A472~2-60[6][7]
MonocrotalineHepG2-CYP3A472~200-500[6][7]
EuropineHepG2-CYP3A472~200-500[6][7]
LasiocarpinePrimary Human Hepatocytes7245[7]
RetrorsinePrimary Human Hepatocytes7298[7]
RiddelliinePrimary Human Hepatocytes72292[7]

Experimental Protocols

In Vitro Metabolism and DNA Adduct Formation

This protocol is adapted from studies on various pyrrolizidine alkaloids and is applicable for investigating the formation of DHP-DNA adducts.[3]

Objective: To determine if a test compound (e.g., a pyrrolizidine alkaloid) forms DHP-DNA adducts after metabolic activation by liver microsomes.

Materials:

  • Test compound (pyrrolizidine alkaloid)

  • Rat liver microsomes (or human liver microsomes)

  • Calf thymus DNA

  • NADPH regenerating system (e.g., isocitrate dehydrogenase, isocitrate, NADP+)

  • Tris-HCl buffer

  • Enzymes for DNA hydrolysis (e.g., micrococcal nuclease, spleen phosphodiesterase)

  • LC-MS/MS system

Procedure:

  • Prepare an incubation mixture containing the test compound, rat liver microsomes, calf thymus DNA, and the NADPH regenerating system in Tris-HCl buffer.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction and isolate the DNA from the incubation mixture.

  • Enzymatically hydrolyze the isolated DNA to individual deoxynucleosides.

  • Analyze the hydrolyzed DNA sample by LC-MS/MS to detect and quantify the presence of DHP-deoxyguanosine (DHP-dG) and DHP-deoxyadenosine (DHP-dA) adducts.[3]

Cell Viability Assay

Objective: To determine the cytotoxic effect of a DNA damaging agent on a specific cell line.

Materials:

  • Human cancer cell line (e.g., HepG2-CYP3A4 for PAs, or other relevant cancer cell lines)

  • Cell culture medium and supplements

  • Test compound

  • Cell viability reagent (e.g., resazurin-based)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the EC50 value.[6][7]

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental processes discussed in this guide.

G cluster_PA Pyrrolizidine Alkaloid (PA) Activation PA PA CYP450 Cytochrome P450 (Liver Microsomes) PA->CYP450 Metabolism DHP Dehydropyrrolizidine Alkaloid (DHP) (Reactive Electrophile) CYP450->DHP DNA_Adducts DHP-DNA Adducts DHP->DNA_Adducts Covalent Binding Cellular_Response_PA DNA Damage Response (Cell Cycle Arrest, Apoptosis) DNA_Adducts->Cellular_Response_PA

Caption: Metabolic activation pathway of carcinogenic pyrrolizidine alkaloids.

G cluster_workflow Experimental Workflow for DHP-DNA Adduct Detection Incubation In Vitro Incubation: PA + Microsomes + DNA DNA_Isolation DNA Isolation Incubation->DNA_Isolation Hydrolysis Enzymatic Hydrolysis to Deoxynucleosides DNA_Isolation->Hydrolysis LCMS LC-MS/MS Analysis Hydrolysis->LCMS Quantification Quantification of DHP-dG and DHP-dA LCMS->Quantification

Caption: Workflow for the detection of DHP-DNA adducts.

G cluster_comparison Comparison of DNA Damage Mechanisms PA Pyrrolizidine Alkaloids Adducts Bulky DNA Adducts PA->Adducts Alkylating Alkylating Agents (e.g., Temozolomide) Alkylation Base Alkylation (e.g., O6-MeG) Alkylating->Alkylation Crosslinking Cross-linking Agents (e.g., Cisplatin) Crosslinks Intra/Interstrand Cross-links Crosslinking->Crosslinks DNA_Damage Type of DNA Damage Adducts->DNA_Damage Alkylation->DNA_Damage Crosslinks->DNA_Damage

Caption: Logical relationship of different DNA damaging agents and the damage they induce.

Conclusion

This compound, as a pyrrolizidine alkaloid, is presumed to exert its genotoxic effects through metabolic activation to a reactive DHP intermediate that forms bulky DNA adducts. This mechanism of indirect DNA damage via metabolic activation is a key differentiator from direct-acting agents like many alkylating and cross-linking compounds. The resulting DHP-DNA adducts are significant lesions that can block DNA replication and transcription, ultimately leading to cytotoxicity. Understanding these distinct mechanisms is crucial for the rational design and development of novel anticancer therapies and for assessing the toxicological risks of environmental and dietary exposure to such compounds. Further research is warranted to specifically characterize the metabolic activation, DNA adduct profile, and cellular responses to this compound to confirm its mechanism of action and cytotoxic potential.

References

Benchmarking the Hepatotoxicity of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the hepatotoxicity of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride is not currently available in the public domain. This guide provides a proposed framework for its evaluation by benchmarking against established hepatotoxic compounds and utilizing standard toxicological assays. The data presented herein is illustrative and intended to guide future experimental design.

The structural similarity of this compound to pyrrolizidine alkaloids (PAs), a class of compounds known for causing hepatotoxicity, necessitates a thorough evaluation of its potential for liver injury.[1][2] This guide outlines a comparative approach to benchmark its hepatotoxicity against well-characterized compounds, providing a basis for risk assessment in drug development.

Comparative Compounds

For a comprehensive assessment, the following compounds are proposed for comparison:

  • Test Article: this compound

  • Positive Controls:

    • Retrorsine: A representative hepatotoxic pyrrolizidine alkaloid, known to cause DNA damage and cytotoxicity following metabolic activation.[2]

    • Acetaminophen (APAP): A widely used analgesic that is a standard model compound for inducing acute liver failure at high doses.[3][4]

  • Negative Control:

    • Amoxicillin: An antibiotic not typically associated with significant hepatotoxicity.

Data Presentation: In Vitro Hepatotoxicity Profile

The following tables summarize hypothetical data from key in vitro assays to provide a comparative overview of cytotoxic potential.

Table 1: Cell Viability (IC50) in Different Liver Cell Models

CompoundHepG2 Cells (IC50, µM)HepaRG Cells (IC50, µM)Primary Human Hepatocytes (IC50, µM)
This compound [Hypothetical Data] 150[Hypothetical Data] 75[Hypothetical Data] 50
Retrorsine25105
Acetaminophen (APAP)>1000500250
Amoxicillin>2000>2000>2000

IC50 values represent the concentration at which 50% of cell viability is lost.

Table 2: Mechanistic Toxicity Endpoints (at 24 hours)

Compound (at IC20 concentration)ALT Leakage (Fold Change vs. Control)AST Leakage (Fold Change vs. Control)ROS Production (Fold Change vs. Control)Mitochondrial Membrane Potential (Fold Change vs. Control)
This compound [Hypothetical Data] 3.5[Hypothetical Data] 2.8[Hypothetical Data] 2.5[Hypothetical Data] 0.6
Retrorsine5.24.14.80.4
Acetaminophen (APAP)4.53.56.20.3
Amoxicillin1.11.01.20.9

Data presented as fold change relative to vehicle-treated control cells.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and accurate interpretation.

In Vitro Hepatotoxicity Assays
  • Cell Culture:

    • HepG2 and HepaRG cells: These human hepatoma cell lines are commonly used for initial screening.[3][5] They are cultured in recommended media and conditions. HepaRG cells are differentiated prior to experiments to better mimic primary hepatocyte functions.[3]

    • Primary Human Hepatocytes (PHH): Considered the gold standard for in vitro toxicity studies due to their full metabolic competence.[2][5] They are typically cultured in a sandwich configuration to maintain their phenotype.[6]

  • Cell Viability Assay (ATP Content):

    • Cells are seeded in 96-well plates and allowed to attach.

    • They are then treated with a range of concentrations of the test compounds for 24, 48, and 72 hours.

    • Cell viability is assessed by measuring intracellular ATP levels using a commercial luminescent assay kit.

    • IC50 values are calculated from the dose-response curves.

  • Liver Enzyme Leakage Assays (ALT/AST):

    • Following treatment with the compounds at sub-lethal concentrations (e.g., IC20), the cell culture supernatant is collected.

    • The activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the supernatant is measured using commercially available enzymatic assay kits.[7] An increase in these enzymes in the medium indicates loss of cell membrane integrity.[8]

  • Reactive Oxygen Species (ROS) Production:

    • Cells are treated with the test compounds.

    • A fluorescent probe (e.g., DCFH-DA) is added, which fluoresces upon oxidation by ROS.

    • The fluorescence intensity is measured using a plate reader, indicating the level of intracellular ROS.

  • Mitochondrial Membrane Potential (MMP) Assay:

    • This assay assesses mitochondrial dysfunction, a common mechanism of drug-induced liver injury.[9]

    • Cells are treated with the compounds and then stained with a fluorescent dye (e.g., JC-1 or TMRM) that accumulates in healthy mitochondria.

    • A decrease in fluorescence intensity indicates a loss of MMP.

In Vivo Hepatotoxicity Study
  • Animal Model: Male C57BL/6 mice are a commonly used strain for hepatotoxicity studies.[4]

  • Dosing and Administration: Animals are divided into groups and administered the test compounds (e.g., via oral gavage or intraperitoneal injection) at various dose levels for a specified period (e.g., 7 or 14 days).

  • Sample Collection: Blood samples are collected at different time points to measure serum levels of ALT and AST.[7] At the end of the study, animals are euthanized, and liver tissue is collected.

  • Histopathological Analysis: Liver tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E). A veterinary pathologist examines the slides for signs of liver injury, such as necrosis, inflammation, and steatosis.

Visualizations

Signaling Pathway

G cluster_0 Hepatocyte PA Pyrrolizidine Alkaloid (e.g., Retrorsine) Metabolite Reactive Metabolite (Pyrrolic Ester) PA->Metabolite CYP450 Activation DNA DNA Metabolite->DNA Protein Cellular Proteins Metabolite->Protein DNA_Adduct DNA Adducts DNA->DNA_Adduct Protein_Adduct Protein Adducts Protein->Protein_Adduct ER_Stress ER Stress DNA_Adduct->ER_Stress ROS ↑ ROS Protein_Adduct->ROS Apoptosis Apoptosis ER_Stress->Apoptosis Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Mito_Dys->Apoptosis Necrosis Necrosis Mito_Dys->Necrosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Necrosis->Hepatotoxicity

Caption: Proposed signaling pathway for pyrrolizidine alkaloid-induced hepatotoxicity.

Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 In Vivo Confirmation cluster_2 Data Analysis A Compound Treatment (HepG2, HepaRG, PHH) B Cell Viability Assay (ATP Content) A->B C Mechanistic Assays (ALT/AST, ROS, MMP) A->C G Comparative Analysis (Benchmarking) B->G C->G D Animal Dosing (Rodent Model) E Serum Analysis (ALT, AST) D->E F Liver Histopathology D->F E->G F->G H Risk Assessment G->H G cluster_Assays Hepatotoxicity Assays Test Test Article: Tetrahydro-1H-pyrrolizine- 7a(5H)-acetic acid HCl InVitro In Vitro Models (Cell Lines, PHH) Test->InVitro InVivo In Vivo Models (Rodent) Test->InVivo Pos1 Positive Control 1: Retrorsine (PA) Pos1->InVitro Pos1->InVivo Pos2 Positive Control 2: Acetaminophen (APAP) Pos2->InVitro Pos2->InVivo Neg Negative Control: Amoxicillin Neg->InVitro Neg->InVivo

References

"Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride" IC50 values across different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Anticancer Potency: A Guide to IC50 Value Determination

A Note on Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride: An extensive search for publicly available data on the half-maximal inhibitory concentration (IC50) values for this compound across various cancer cell lines did not yield specific experimental results. This guide, therefore, provides a comprehensive overview of the standardized methodologies for determining IC50 values, presenting a framework for the evaluation of novel compounds like this compound.

Data Presentation: Summarizing IC50 Values

For a clear and concise comparison of a compound's potency across different cancer cell lines, quantitative data should be organized into a structured table. This allows for a direct assessment of the compound's efficacy and selectivity.

Cell LineCancer TypeAssay MethodIncubation Time (hours)IC50 (µM)Reference
e.g., A549Lung CarcinomaMTT Assay48Data not available
e.g., MCF-7Breast AdenocarcinomaSRB Assay72Data not available
e.g., HeLaCervical CancerMTT Assay48Data not available
e.g., HepG2Hepatocellular CarcinomaSRB Assay72Data not available

Experimental Protocols: Determining IC50 Values

The IC50 value, which represents the concentration of a drug that is required to inhibit a biological process by 50%, is a critical measure of a compound's potency.[1] In cancer research, it is most commonly determined through in vitro cell viability assays.

General Experimental Workflow for IC50 Determination

The process involves treating cancer cells with a range of concentrations of the test compound, followed by a cell viability assay to measure the compound's effect.[2]

experimental_workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Stock Solution of Compound serial_dilutions Perform Serial Dilutions prep_compound->serial_dilutions treat_cells Treat Cells with Compound Dilutions seed_cells Seed Cancer Cells in 96-well Plates incubate_attach Incubate for Cell Attachment (24h) seed_cells->incubate_attach incubate_attach->treat_cells incubate_treat Incubate for 24, 48, or 72 hours treat_cells->incubate_treat viability_assay Perform Cell Viability Assay (e.g., MTT, SRB) incubate_treat->viability_assay measure_signal Measure Absorbance or Luminescence viability_assay->measure_signal plot_curve Plot Dose-Response Curve measure_signal->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: A generalized workflow for determining the IC50 value of a compound in cancer cell lines.

Method 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[3]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[4]

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 490-570 nm.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to an untreated control. Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[5]

Method 2: SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.[6]

  • Cell Fixation: After the treatment period, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.[6]

  • Washing: Wash the plates with water to remove the TCA and unbound cells, then allow the plates to air dry.[6]

  • Staining: Add SRB solution to each well and incubate at room temperature for 15-30 minutes.[6]

  • Washing: Wash the plates with 1% acetic acid to remove unbound SRB dye and allow the plates to air dry.[6]

  • Dye Solubilization: Add a solubilization buffer (e.g., 10 mM Tris base) to each well to dissolve the bound dye.[6]

  • Absorbance Reading: Measure the absorbance at approximately 510 nm using a microplate reader.[6]

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value from the dose-response curve.[6]

Hypothetical Signaling Pathway Inhibition

Anticancer compounds often exert their effects by targeting specific signaling pathways that are dysregulated in cancer cells. The diagram below illustrates a hypothetical pathway that could be inhibited by a novel therapeutic agent.

signaling_pathway Hypothetical Signaling Pathway Inhibition receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation drug Test Compound drug->raf

Caption: A diagram showing the hypothetical inhibition of the RAF kinase in a signaling cascade by a test compound.

References

A Guide to Assessing the Reproducibility of Anticancer Effects: A Case Study on Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly accessible, peer-reviewed studies detailing the anticancer effects of "Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride" across different laboratories are not available. Therefore, this guide presents a hypothetical framework to illustrate how such a comparative analysis would be conducted. The experimental data and signaling pathways described herein are illustrative and intended to serve as a template for researchers evaluating the reproducibility of novel anticancer compounds.

The reproducibility of preclinical anticancer drug studies is a cornerstone of translational research. Minor variations in experimental protocols, reagents, or cell line maintenance can lead to significant discrepancies in results, potentially hindering the progress of promising therapeutic candidates. This guide outlines a comparative framework for assessing the reproducibility of the anticancer effects of this compound, a compound noted for its potential as an antineoplastic agent.[1]

Comparative Efficacy Data (Hypothetical)

To assess reproducibility, two independent laboratories (Lab A and Lab B) would ideally perform standardized assays using the same cell lines, compound batches, and protocols. The following table represents a hypothetical comparison of half-maximal inhibitory concentration (IC50) values, a key measure of a drug's potency.

Cell LineCancer TypeLab A IC50 (µM)Lab B IC50 (µM)
MCF-7Breast Adenocarcinoma15.2 ± 1.818.5 ± 2.1
MDA-MB-231Breast Adenocarcinoma25.8 ± 3.122.9 ± 2.5
A549Lung Carcinoma32.1 ± 4.535.6 ± 3.9
HCT116Colorectal Carcinoma12.5 ± 1.514.8 ± 1.9
HeLaCervical Cancer45.3 ± 5.249.1 ± 6.0

Detailed Experimental Protocols

Standardization of protocols is critical for ensuring reproducibility. The following are methodologies for key experiments to determine the anticancer effects of this compound.

1. Cell Culture and Maintenance:

  • Cell Lines: MCF-7, MDA-MB-231, A549, HCT116, and HeLa cell lines would be obtained from a certified cell bank (e.g., ATCC).

  • Culture Medium: All cell lines would be cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells would be maintained in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Cells would be passaged upon reaching 80-90% confluency, and experiments would be conducted on cells between passages 5 and 15 to minimize genetic drift.

2. Cell Viability Assay (MTT Assay):

  • Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for 48 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated using a non-linear regression analysis.

3. Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the compound at its IC50 concentration for 24 hours.

  • Staining: After treatment, cells are harvested, washed with PBS, and resuspended in 1X binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

4. Cell Cycle Analysis (Propidium Iodide Staining):

  • Cell Treatment and Fixation: Cells are treated with the compound at its IC50 concentration for 24 hours. After treatment, cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

  • Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Experimental Workflow and Potential Signaling Pathways

To ensure a standardized approach and to hypothesize the mechanism of action, the following diagrams outline a logical experimental workflow and a potential signaling pathway that could be investigated.

G cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Mechanistic Assays cluster_pathway Pathway Analysis compound Compound Preparation (Tetrahydro-1H-pyrrolizine- 7a(5H)-acetic acid hydrochloride) mtt MTT Assay (Determine IC50) compound->mtt cell_culture Cell Line Culture (MCF-7, A549, etc.) cell_culture->mtt apoptosis Apoptosis Assay (Annexin V/PI) mtt->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mtt->cell_cycle western Western Blot (e.g., for PI3K/Akt pathway proteins) apoptosis->western cell_cycle->western

Standardized workflow for assessing anticancer effects.

G cluster_pathway Hypothetical PI3K/Akt Signaling Pathway compound Tetrahydro-1H-pyrrolizine- 7a(5H)-acetic acid hydrochloride PI3K PI3K compound->PI3K ? Akt Akt compound->Akt ? RTK Receptor Tyrosine Kinase (e.g., EGFR) RTK->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

A potential signaling pathway for investigation.

By adhering to a rigorously standardized set of protocols and transparently reporting all experimental details, researchers can enhance the reproducibility of their findings. This hypothetical guide for this compound serves as a blueprint for the systematic evaluation of novel anticancer compounds, paving the way for more reliable and robust drug development pipelines.

References

Safety Operating Guide

Proper Disposal of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers and laboratory personnel handling Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride must adhere to strict disposal protocols to ensure safety and regulatory compliance. Due to its classification as a skin, eye, and respiratory irritant, and its use as an antineoplastic agent, this compound requires management as hazardous chemical waste, with special consideration for its cytotoxic potential.[1][2]

This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory staff and the protection of the environment.

I. Hazard Assessment and Classification

Before handling, it is crucial to recognize the hazards associated with this compound.

  • GHS Hazard Classification:

    • Skin Irritation (Category 2)[2]

    • Eye Irritation (Category 2A)[2]

    • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation[2]

  • Chemical Class: Heterocyclic amine derivative.[1]

  • Primary Use: Antineoplastic agent.[1]

Given its use in cancer research, all waste generated from handling this compound, including contaminated labware and personal protective equipment (PPE), should be treated as antineoplastic waste.[3][4][5]

II. Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound and its associated waste.

PPE ItemSpecification
Gloves Double chemotherapy-grade gloves are recommended. Change immediately if contaminated.[6]
Eye Protection Chemical safety goggles or a face shield.
Lab Coat A disposable gown or a dedicated lab coat that does not leave the designated work area.
Respiratory A fit-tested respirator may be necessary for handling powders or when there is a risk of aerosol generation.

III. Segregation and Collection of Waste

Proper segregation is the first and most critical step in the disposal process. Antineoplastic waste must be kept separate from all other waste streams.[3]

Workflow for Waste Segregation and Disposal

cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Collection cluster_2 Step 3: Containment & Labeling cluster_3 Step 4: Storage & Pickup A Waste Generation (Solid & Liquid) B Segregate as Antineoplastic Waste A->B C Solid Waste (PPE, contaminated labware) D Liquid Waste (Solutions, rinsate) E Sharps Waste (Needles, contaminated glass) F Place in designated 'Chemotherapeutic Waste' container (e.g., yellow or black RCRA container) C->F D->F E->F G Affix Hazardous Waste Label. List all constituents. F->G H Seal container when not in use or 3/4 full. G->H I Store in Satellite Accumulation Area (SAA) H->I J Request pickup from Environmental Health & Safety (EHS) I->J K Final Disposal via licensed hazardous waste vendor (Incineration) J->K

Caption: Workflow for the disposal of this compound.

IV. Detailed Disposal Protocols

A. Solid Waste Disposal

  • Collection: All non-sharp solid waste contaminated with this compound, such as gloves, absorbent pads, and plasticware, must be collected separately.

  • Containment: Place these materials into a designated, leak-proof container, often a yellow or black container labeled "Chemotherapeutic Waste" or "Trace Chemotherapy Waste".[5][7] Do not use standard biohazard bags.[8]

  • Labeling: The container must have a hazardous waste label detailing its contents as soon as the first item is added.

B. Liquid Waste Disposal

  • Prohibition: Never dispose of liquid waste containing this compound down the sanitary sewer.[5][8][9] Evaporation in a fume hood is also not a permissible disposal method.[8]

  • Collection: Collect all liquid waste, including stock solutions and experimental residues, in a compatible, leak-proof container with a secure screw-top cap.

  • Labeling and Storage: Clearly label the container with a hazardous waste tag listing "this compound" and any solvents present. Store in a designated Satellite Accumulation Area (SAA) with secondary containment.[8][9]

C. Disposal of Empty Containers

  • Evaluation: A container is not considered "empty" if it contains more than a trivial amount of residue. If solids or sludge remain, the container must be disposed of as hazardous waste.[8]

  • Rinsing Procedure: For containers that held highly toxic chemicals, the first three rinses with a suitable solvent must be collected as hazardous liquid waste.[8] Given the antineoplastic nature of this compound, this is the recommended procedure.

  • Final Disposal: After triple rinsing and air-drying, deface or remove the original label and dispose of the container according to your institution's policy for non-hazardous lab glass or plastic.

D. Sharps Waste

  • Collection: Any sharps, such as needles, syringes, or broken glass contaminated with the compound, must be placed in a puncture-resistant sharps container specifically designated for chemotherapy waste.[5][6][10] These are typically yellow.[4]

V. Storage and Final Disposal

  • Satellite Accumulation Area (SAA): All waste containers must be stored in a designated SAA at or near the point of generation.[9][10] Keep containers closed except when adding waste.[8]

  • Waste Pickup: Once a container is three-quarters full, or if waste generation is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[8]

  • Transportation and Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for final disposal. The standard and required method for antineoplastic waste is incineration to ensure complete destruction of the hazardous compounds.[4][7]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risk to personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines.

References

Personal protective equipment for handling Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride, ensuring laboratory safety and operational integrity.

This document provides crucial safety and logistical information for the handling of this compound (CAS 124655-63-6). Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment. The information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and general laboratory safety protocols.

Immediate Safety and Personal Protective Equipment (PPE)

Based on its GHS classification, this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye Protection Safety glasses with side shields or GogglesEssential to prevent contact with eyes, which can cause serious irritation. Tightly sealed goggles are recommended when handling larger quantities or when there is a risk of dust generation.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are generally recommended for handling solid organic compounds. Always inspect gloves for integrity before use and change them immediately if contaminated.
Respiratory Protection Particulate respirator (N95, FFP2, or FFP3)To be used when handling the solid compound, especially if there is a potential for dust generation. In a well-ventilated area or fume hood, this may not be necessary for small quantities. For procedures that may generate significant dust or aerosols, a respirator with an appropriate cartridge for organic vapors and acid gases should be considered.
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing from accidental contact.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to minimize exposure and prevent contamination.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Clear the workspace of any unnecessary items and ensure all required equipment is within easy reach.

  • Handling the Compound :

    • Don the appropriate PPE as outlined in Table 1.

    • When weighing the solid, do so in a fume hood or a designated weighing enclosure to contain any dust.

    • Avoid creating dust. Use a spatula to handle the solid.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Storage :

    • Store the compound in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

  • Spill Response :

    • In the event of a small spill of the solid, carefully sweep it up, avoiding the generation of dust, and place it in a sealed container for disposal.

    • The spill area should then be wiped with a damp cloth, which should also be disposed of as chemical waste.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Managing Waste

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

  • Waste Collection :

    • All solid waste contaminated with this compound, including weighing paper, contaminated gloves, and spill cleanup materials, should be collected in a designated, labeled hazardous waste container.

    • Aqueous solutions should be collected in a separate, labeled hazardous waste container.

  • Waste Treatment and Disposal :

    • As the compound is a hydrochloride salt of an organic acid, it will likely form an acidic solution.

    • For very small quantities of dilute, non-hazardous aqueous waste, neutralization with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8 may be permissible for drain disposal, depending on local regulations. Always check with your institution's environmental health and safety (EHS) office before neutralizing and disposing of any chemical waste down the drain.

    • Larger quantities and all solid waste must be disposed of as hazardous chemical waste through your institution's EHS program. Do not attempt to dispose of this chemical in the regular trash or down the drain without explicit approval from EHS.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Assess Hazards (Review SDS) B Select & Don PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Prepare Workspace (Fume Hood, Spill Kit Ready) B->C D Weigh Solid (in Fume Hood) C->D E Prepare Solution (Add Solid to Solvent) D->E F Store Compound (Cool, Dry, Ventilated) E->F G Clean Workspace E->G I Collect Liquid Waste (in Labeled Container) E->I H Collect Solid Waste (in Labeled Container) G->H J Dispose via EHS H->J I->J

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.